Product packaging for Quetiapine Sulfone N-Oxide(Cat. No.:)

Quetiapine Sulfone N-Oxide

Cat. No.: B15290916
M. Wt: 431.5 g/mol
InChI Key: WIVFPCCRCFIIQT-UHFFFAOYSA-N
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Description

Quetiapine Sulfone N-Oxide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O5S B15290916 Quetiapine Sulfone N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol

InChI

InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2

InChI Key

WIVFPCCRCFIIQT-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-]

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of Quetiapine Sulfone N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quetiapine Sulfone N-Oxide, a significant metabolite and impurity of the atypical antipsychotic drug Quetiapine. This document details experimental protocols, presents key analytical data in a structured format, and visualizes the synthesis and characterization workflows for enhanced clarity.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain storage conditions, Quetiapine can undergo oxidation to form various byproducts, including this compound. The identification and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide focuses on the chemical synthesis of this compound and the analytical techniques employed for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound, also referred to as Quetiapine N,S-dioxide or Quetiapine N,S,S-Trioxide, involves the oxidation of both the sulfur atom of the thiazepine ring and the nitrogen atom of the piperazine ring of the parent Quetiapine molecule.[1][2] Several synthetic routes have been reported, primarily utilizing strong oxidizing agents.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Oxidation with Hydrogen Peroxide

This method employs hydrogen peroxide as the oxidizing agent to achieve the di-oxidation of Quetiapine.

  • Reaction Conditions: To a solution of Quetiapine in water, an excess of 35% aqueous hydrogen peroxide (approximately 40 equivalents) is added. The reaction mixture is stirred at a temperature ranging from 0°C to 23°C for 18 hours.[1]

  • Workup and Purification: Following the reaction, the product is isolated from the reaction mixture. While the specific workup procedure for this direct di-oxidation is not detailed in the provided reference, it would typically involve quenching of excess peroxide, extraction, and chromatographic purification to obtain the pure this compound.[1]

Method 2: Stepwise Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA)

This approach involves a stepwise oxidation, which can also lead to the formation of the N,S-dioxide.

  • Reaction Conditions: Quetiapine is dissolved in a suitable solvent such as methanol or chloroform. One equivalent of meta-Chloroperoxybenzoic acid (MCPBA) is added to the solution at room temperature (23°C), and the reaction is allowed to proceed for 10 minutes.[1]

  • Yield: This reaction has been reported to produce Quetiapine N,S-dioxide (QNSO2) in a yield of 83%.[1]

  • Purification: The resulting product mixture is typically subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate and purify the this compound.[3]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The oxidation of the sulfur and nitrogen atoms leads to characteristic shifts in the signals of neighboring protons and carbons. For instance, in the ¹³C NMR spectrum, the signals for the carbons adjacent to the oxidized sulfur (C-14 and C-18) show an upfield shift.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The DIP (Direct Inlet Probe) mass spectrum of a related oxidized product displayed a molecular ion peak at m/z 400 (M+H), corresponding to the addition of two oxygen atoms to the Quetiapine molecule.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic S=O stretching band.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound and for its isolation from reaction mixtures. An ion-pair reversed-phase HPLC method is often used for the analysis of Quetiapine and its impurities.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction. A typical mobile phase for the TLC of Quetiapine and its oxidation products is a mixture of chloroform and methanol (e.g., 9:1 v/v).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound and related oxidized species.

ParameterValueReference
Synthesis Yield (MCPBA method) 83%[1]
Synthesis Yield (H₂O₂ method) 87%[1]
Molecular Formula C₂₁H₂₅N₃O₃S[4]
Molecular Weight 399.51 g/mol [4]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization processes for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Quetiapine Quetiapine ReactionVessel Reaction (Controlled Temp & Time) Quetiapine->ReactionVessel Oxidant Oxidizing Agent (e.g., H₂O₂, MCPBA) Oxidant->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Reaction Mixture Purification Chromatography (e.g., Prep-HPLC) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Sample->HPLC TLC TLC Sample->TLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity TLC->Purity Confirmation Structural Confirmation Structure->Confirmation Purity->Confirmation

Caption: Analytical workflow for the characterization of this compound.

References

Quetiapine N,S,S-Trioxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The metabolism of quetiapine is extensive, primarily occurring in the liver via sulfoxidation and oxidation, mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][3] This process leads to the formation of several metabolites, including Quetiapine N,S,S-Trioxide, also known as Quetiapine Sulfone N-Oxide. This document provides a detailed technical guide on the chemical structure, synthesis, and analytical characterization of Quetiapine N,S,S-Trioxide, drawing upon available data for quetiapine and its other oxidized derivatives.

Chemical Structure and Properties

Quetiapine N,S,S-Trioxide is an oxidized derivative of quetiapine where the sulfur atom of the dibenzothiazepine ring is fully oxidized to a sulfone, and the nitrogen atom of the piperazine ring is oxidized to an N-oxide.

Table 1: Chemical Identifiers and Properties of Quetiapine N,S,S-Trioxide

PropertyValueReference
Systematic Name 2-[2-[4-(11,11-dioxobenzo[b][1][3]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol[4]
Synonyms This compound[4]
Molecular Formula C21H25N3O5S[4]
Molecular Weight 431.51 g/mol [4]
InChI InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2[4]

Synthesis of Quetiapine N,S,S-Trioxide

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical pathway based on established oxidation methods for quetiapine and its derivatives.[5][6]

Objective: To synthesize Quetiapine N,S,S-Trioxide from Quetiapine.

Materials:

  • Quetiapine

  • Hydrogen Peroxide (H2O2, 30-35% aqueous solution)

  • A suitable solvent (e.g., Methanol, Chloroform)

  • A catalyst for sulfoxidation (e.g., Sodium Tungstate Dihydrate)

  • Reagents for N-oxidation (e.g., m-Chloroperoxybenzoic acid (MCPBA) or Sodium Periodate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

  • S-oxidation to Sulfoxide: Quetiapine is first oxidized to Quetiapine S-oxide. To a solution of Quetiapine in methanol, hydrogen peroxide is added in the presence of a catalytic amount of sodium tungstate dihydrate.[6] The reaction is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further S-oxidation to Sulfone: The resulting Quetiapine S-oxide is then subjected to stronger oxidation conditions to form the sulfone. This may involve using an excess of an oxidizing agent like hydrogen peroxide at elevated temperatures or a more potent oxidant.

  • N-oxidation: The final step is the oxidation of the piperazine nitrogen. This can be achieved by reacting the quetiapine sulfone with an oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) in a solvent like chloroform.[5] Alternatively, sodium periodate in methanol can be used for N-oxidation.[6]

  • Purification: The crude product is purified using column chromatography on silica gel or by preparative HPLC to yield pure Quetiapine N,S,S-Trioxide.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Analytical Characterization

While specific spectroscopic data for Quetiapine N,S,S-Trioxide are not available in the cited literature, the expected data can be inferred from the known data of Quetiapine and its N-oxide and S-oxide derivatives.

Table 2: Spectroscopic Data for Quetiapine and its Oxidized Derivatives

CompoundMass Spectrometry (m/z)¹H NMR (δ ppm, DMSO-d6)¹³C NMR (δ ppm, DMSO-d6)IR (cm⁻¹)Reference
Quetiapine 384 [M+H]⁺Aromatic: 6.9-7.59Aromatic: 119-157-[1][6]
Aliphatic: 2.50-3.56Aliphatic: 45-72
Quetiapine N-oxide 400 [M+H]⁺Aromatic: 6.9-7.59Aromatic: 119-157No S=O stretch[6]
Aliphatic: 3.01-3.97Aliphatic (piperazine): 63.85, 69.42
Quetiapine S-oxide 400 [M+H]⁺Aromatic: 6.97-7.79Aromatic (C-14, C-18): 128.48, 119.77S=O stretch: 1016[6]
Aliphatic: 2.48-3.56Aliphatic: 45-72

For Quetiapine N,S,S-Trioxide, one would expect a molecular ion peak at m/z 432 [M+H]⁺ in the mass spectrum. The ¹H NMR spectrum would likely show a downfield shift in the aromatic protons adjacent to the sulfone group and a downfield shift in the aliphatic protons of the piperazine ring due to the N-oxide. The IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfone group.

Biological Context: Metabolism of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The main enzyme involved is CYP3A4, with minor contributions from CYP2D6.[2][7] The metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite), and oxidation to form Quetiapine S-oxide (an inactive metabolite) and 7-hydroxyquetiapine.[1][7] Further oxidation can lead to the formation of more polar metabolites, including the N,S,S-Trioxide, to facilitate excretion.

Quetiapine_Metabolism cluster_cyp CYP450 Enzymes Quetiapine Quetiapine Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine N-dealkylation Quetiapine_S_oxide Quetiapine S-oxide (Inactive Metabolite) Quetiapine->Quetiapine_S_oxide Sulfoxidation Hydroxy_Quetiapine 7-hydroxyquetiapine Quetiapine->Hydroxy_Quetiapine Hydroxylation Excretion Excretion Norquetiapine->Excretion N_S_S_Trioxide Quetiapine N,S,S-Trioxide Quetiapine_S_oxide->N_S_S_Trioxide Further Oxidation Hydroxy_Quetiapine->Excretion N_S_S_Trioxide->Excretion CYP3A4 CYP3A4 CYP3A4->Norquetiapine CYP3A4->Quetiapine_S_oxide CYP2D6 CYP2D6 CYP2D6->Hydroxy_Quetiapine

Caption: Metabolic pathway of Quetiapine.

Experimental Workflow: Analysis of Quetiapine and its Metabolites

The analysis of quetiapine and its metabolites in biological matrices or as impurities in bulk drug substances typically involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common method.[6][8]

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Bulk Drug / Biological Matrix Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (Reversed-Phase C18 column) Concentration->HPLC MS Mass Spectrometry Detection (ESI-MS/MS) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Identification Fragment Ion Analysis for Metabolite Identification Quantification->Identification

Caption: Workflow for LC-MS analysis.

Conclusion

Quetiapine N,S,S-Trioxide is a significant oxidation product of quetiapine. While specific experimental data for this trioxide is limited in the public domain, its chemical identity is established. The synthesis and analytical characterization can be reasonably inferred from the extensive literature on quetiapine and its other oxidized metabolites. The provided metabolic pathway and analytical workflow diagrams offer a clear visualization of the key processes involved in the study of quetiapine and its derivatives. Further research is warranted to isolate and fully characterize Quetiapine N,S,S-Trioxide and to determine its pharmacological and toxicological profile.

References

In-Depth Technical Guide to Quetiapine Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quetiapine Sulfone N-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document details its chemical identity, properties, and relevant experimental procedures, offering valuable insights for professionals in pharmaceutical research and development.

Chemical Identity and Properties

This compound, also known by its synonym Quetiapine N,S,S-Trioxide, is a key oxidative metabolite of Quetiapine. Its formation in the body is a result of the metabolic processes involving both N-oxidation of the piperazine ring and oxidation of the sulfur atom in the dibenzothiazepine ring system.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Number 2206606-97-3[1]
Molecular Formula C₂₁H₂₅N₃O₅S[2]
Molecular Weight 431.15 g/mol [2]
Synonyms Quetiapine N,S,S-Trioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol[1]
Appearance Tan to Pale Orange Solid (for the related N-Oxide)[5]
Solubility Soluble in Chloroform, Methanol (for the related N-Oxide)[5]

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[7][8][9] The major metabolic pathways involve sulfoxidation and N-dealkylation. The formation of this compound is a result of sequential oxidation reactions.

Quetiapine_Metabolism Quetiapine Quetiapine N_Oxide Quetiapine N-Oxide Quetiapine->N_Oxide N-Oxidation (CYP3A4) Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide Sulfoxidation (CYP3A4) Sulfone_N_Oxide This compound N_Oxide->Sulfone_N_Oxide Sulfoxidation Sulfoxide->Sulfone_N_Oxide Further Oxidation

Caption: Metabolic pathway of Quetiapine to this compound.

Experimental Protocols

Synthesis of Quetiapine Oxidized Metabolites

The synthesis of this compound can be inferred from the procedures used to synthesize its precursors, Quetiapine N-Oxide and Quetiapine S-Oxide. The general strategy involves the controlled oxidation of Quetiapine.

Synthesis of Quetiapine N-Oxide and S-Oxide (Adaptable for Sulfone N-Oxide):

A common method for the synthesis of N-oxides and sulfoxides of Quetiapine involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[10][11]

Illustrative Protocol (based on related syntheses):

  • Dissolution: Dissolve Quetiapine free base in a suitable organic solvent such as methanol or chloroform.[12]

  • Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, potentially with a catalyst like sodium tungstate dihydrate for sulfoxidation) to the solution at ambient temperature.[12][13] To achieve the sulfone N-oxide, a stronger oxidizing agent or more forcing conditions might be necessary, such as using an excess of hydrogen peroxide.[10]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, a solution of sodium thiosulfate can be used to quench hydrogen peroxide.[12][13]

  • Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. The product can be purified using techniques like preparative HPLC or column chromatography.[12][13]

Table 2: Reagents and Conditions for Synthesis of Quetiapine Oxides

Reagent/ConditionPurposeReference
QuetiapineStarting Material[10][12]
Hydrogen PeroxideOxidizing Agent[10][13]
Sodium Tungstate DihydrateCatalyst for Sulfoxidation[12][13]
Methanol/ChloroformSolvent[12][13]
Sodium ThiosulfateQuenching Agent[12][13]
Preparative HPLCPurification[12][13]
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Quetiapine and its metabolites, including the oxidized forms.

General HPLC Method Parameters (for related compounds):

  • Column: A reverse-phase column, such as a C18 column, is typically used for separation.[3][14][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.[3][14][15]

  • Detection: UV detection at a wavelength of approximately 220-252 nm is suitable for detecting Quetiapine and its metabolites.[15][16]

  • Internal Standard: An internal standard, such as carbamazepine, can be used for quantitative analysis.[3]

HPLC_Workflow Sample Sample Preparation (e.g., Protein Precipitation) Injection HPLC Injection Sample->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution (Aqueous Buffer & Acetonitrile) Column->Elution Detection UV Detection (220-252 nm) Elution->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the HPLC analysis of Quetiapine and its metabolites.

Spectroscopic Data (Reference Data for Related Metabolites)

While specific spectra for this compound are not available in the provided search results, data for the closely related Quetiapine N-Oxide and S-Oxide can serve as a valuable reference for characterization.

Table 3: Spectroscopic Data for Quetiapine N-Oxide and S-Oxide

Spectroscopic TechniqueQuetiapine N-OxideQuetiapine S-OxideReference
Mass Spectrum (m/z) 400 [M+H]⁺400 [M+H]⁺[12][13]
¹H NMR (DMSO-d₆, δ ppm) Aliphatic region downfield shift (δ 3.01-3.97)Aromatic region downfield shift (δ 6.97-7.79)[12][13]
¹³C NMR (DMSO-d₆, δ ppm) Downfield shift of carbons attached to the piperazine nitrogenDownfield shift of aromatic carbons near the sulfur[12][13]
IR (KBr, cm⁻¹) Absence of S=O stretchCharacteristic S=O stretch (~1016 cm⁻¹)[12][13]

The spectroscopic data for this compound would be expected to exhibit characteristics of both N-oxidation (downfield shifts in the aliphatic region of the NMR spectra) and sulfone formation (a strong S=O stretching band in the IR spectrum at a higher wavenumber than the sulfoxide, and further downfield shifts in the aromatic region of the NMR spectra). The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 431.15.

This technical guide provides a foundational understanding of this compound based on the available scientific literature. Further research is warranted to fully elucidate its specific physical and pharmacological properties.

References

Physicochemical Properties of Quetiapine Sulfone N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Quetiapine Sulfone N-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. Due to the limited availability of direct experimental data for this specific tri-oxidized metabolite, this guide also presents comparative data for Quetiapine and its primary oxidized metabolites, Quetiapine N-Oxide and Quetiapine S-Oxide. The experimental protocols detailed herein are established methods for the synthesis, purification, and characterization of Quetiapine and its related substances, which are readily adaptable for the study of this compound.

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites through sulfoxidation, N-dealkylation, and oxidation.[1] this compound (also known as Quetiapine N,S,S-Trioxide) is a product of the sequential oxidation of both the sulfur atom of the dibenzothiazepine ring and the nitrogen atom of the piperazine ring. Understanding the physicochemical properties of such metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Quetiapine N,S,S-Trioxide; 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanolVendor Catalogs
Molecular Formula C₂₁H₂₅N₃O₅SVendor Catalogs
Molecular Weight 431.51 g/mol Vendor Catalogs
Physical State SolidVendor Catalogs

Table 2: Comparative Physicochemical Properties of Quetiapine and its Metabolites

PropertyQuetiapineQuetiapine N-OxideQuetiapine S-Oxide
Molecular Formula C₂₁H₂₅N₃O₂SC₂₁H₂₅N₃O₃SC₂₁H₂₅N₃O₃S
Molecular Weight 383.51 g/mol 399.51 g/mol 399.51 g/mol
Melting Point 172-174 °C (as Fumarate)>96 °C (dec.)Not available
pKa 3.3, 7.2Not availableNot available
Solubility Soluble in Chloroform, MethanolSoluble in Chloroform, MethanolNot available

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of Quetiapine and its oxidized metabolites. These protocols can be adapted for the specific study of this compound.

Synthesis of Oxidized Metabolites

General Oxidation Procedure:

Direct oxidation of Quetiapine can yield a mixture of oxidized products, including the N-oxide, S-oxide, and the N,S-dioxide. Further oxidation of the Quetiapine S-Oxide or N-Oxide would be a plausible route to synthesize this compound.

  • Starting Material: Quetiapine free base.

  • Oxidizing Agent: A suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used. The stoichiometry of the oxidizing agent will influence the degree of oxidation. For the tri-oxidized form, a molar excess of the oxidizing agent would be required.

  • Solvent: A suitable inert solvent such as dichloromethane or chloroform.

  • Procedure:

    • Dissolve Quetiapine in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add the oxidizing agent portion-wise while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion of the reaction, quench any excess oxidizing agent.

    • Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting residue using column chromatography or preparative HPLC to isolate the desired oxidized metabolite.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is essential for separating Quetiapine from its various degradation and metabolic products.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all components.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for the confirmation of the molecular weight and for the structural elucidation of metabolites.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements and determination of the elemental composition.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) should be performed to obtain fragmentation patterns that can help in the structural elucidation and confirmation of the site of oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information.

  • Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR to determine the proton environment.

    • ¹³C NMR to determine the carbon skeleton.

    • 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete structural assignment.

Visualizations

The following diagrams illustrate the metabolic pathway of Quetiapine and a general workflow for the experimental characterization of its metabolites.

Quetiapine_Metabolism Quetiapine Quetiapine N_Oxide Quetiapine N-Oxide Quetiapine->N_Oxide CYP3A4 S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide CYP3A4 Sulfone_N_Oxide This compound N_Oxide->Sulfone_N_Oxide Oxidation Sulfone Quetiapine Sulfone S_Oxide->Sulfone Oxidation Sulfone->Sulfone_N_Oxide Oxidation

Caption: Metabolic pathway of Quetiapine to its oxidized metabolites.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization Synthesis Chemical Synthesis (Oxidation of Quetiapine) Purification Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC HPLC Analysis (Purity & Retention Time) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MS->MSMS Structure Structure Elucidation MSMS->Structure NMR->Structure

Caption: Experimental workflow for the characterization of Quetiapine metabolites.

References

The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of quetiapine metabolites in preclinical studies. Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, leading to the formation of several pharmacologically active and inactive compounds. Understanding the metabolic fate of quetiapine is crucial for a complete assessment of its efficacy and safety profile. This document details the primary metabolites identified, the enzymatic pathways responsible for their formation, and the experimental methodologies employed in their discovery.

Overview of Quetiapine Metabolism

Quetiapine is extensively metabolized in the liver prior to excretion, with less than 1% of the administered dose being eliminated as the unchanged parent drug.[1] The primary metabolic pathways involved are sulfoxidation and oxidation, which are mediated mainly by the cytochrome P450 (CYP) enzyme system.[1] In vitro studies have identified CYP3A4 as the principal enzyme responsible for the metabolism of quetiapine.[1][2][3] CYP2D6 also plays a role, albeit a lesser one, in its biotransformation.[1][2]

The major metabolites of quetiapine identified in preclinical and clinical studies include:

  • Quetiapine sulfoxide: An inactive metabolite formed through the sulfoxidation of the dibenzothiazepine ring.[1]

  • N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile from the parent drug.[4] It is formed via N-dealkylation and is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the 5-HT1A receptor, contributing to the antidepressant effects of quetiapine.[5][6]

  • 7-hydroxyquetiapine: An active metabolite formed by the hydroxylation of the dibenzothiazepine ring.[7][8]

  • 7-hydroxy-N-desalkylquetiapine: An active metabolite resulting from the hydroxylation and N-dealkylation of quetiapine.[1][9]

  • O-desalkylquetiapine: A metabolite formed in smaller quantities.[10]

Quantitative Analysis of Quetiapine and its Metabolites in Preclinical Species

The pharmacokinetic profiles of quetiapine and its major metabolites have been characterized in various preclinical species, primarily in rats and dogs. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Quetiapine and Norquetiapine in Rat Plasma and Brain

AnalyteMatrixLinear Range (ng/mL or ng/g)Precision (%RSD)Accuracy (%RE)
QuetiapinePlasma1.0 - 500.0< 15%< 15%
NorquetiapinePlasma1.0 - 500.0< 15%< 15%
QuetiapineBrain Tissue3.0 - 1500.0< 15%< 15%
NorquetiapineBrain Tissue3.0 - 1500.0< 15%< 15%

Data sourced from a study developing an LC-MS/MS method for simultaneous quantitation in rats.

Table 2: Pharmacokinetic Parameters of Quetiapine Extended-Release Tablets in Beagle Dogs

ParameterQuetiapine (Test Formulation)Quetiapine (Reference Formulation)
Cmax (ng/mL)Lower than reference-
tmax (h)Delayed-
t1/2 (h)Extended-

This table provides a qualitative comparison from a study in Beagle dogs, highlighting the sustained-release characteristics. Specific quantitative values for metabolites were not provided in the abstract.

Experimental Protocols

This section details the methodologies used for the identification and quantification of quetiapine metabolites in preclinical studies.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the plasma and brain concentrations of quetiapine and its metabolites following administration.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Drug Administration: Quetiapine is administered orally or intravenously at a specified dose.

  • Sample Collection: Blood samples are collected at predetermined time points via tail vein or cardiac puncture into tubes containing an anticoagulant. Brain tissue is collected after euthanasia and perfusion.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma or brain homogenate, add an internal standard solution.

    • Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex mix for a specified time (e.g., 5 minutes).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To identify the metabolites of quetiapine formed by liver enzymes and to determine the primary CYP450 isoforms involved.

Methodology:

  • Test System: Pooled liver microsomes from preclinical species (e.g., rat, dog) or human donors.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, a phosphate buffer (pH 7.4), and quetiapine at a specified concentration.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • To identify the specific CYP enzymes involved, parallel incubations are performed in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Identify metabolites by comparing the mass spectra of the samples with and without the parent drug and by analyzing the fragmentation patterns.

    • Determine the rate of metabolite formation in the presence and absence of specific inhibitors to identify the responsible CYP isoforms.

Visualization of Metabolic Pathways and Experimental Workflows

Quetiapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of quetiapine.

Quetiapine_Metabolism cluster_CYP3A4 CYP3A4 cluster_CYP2D6 CYP2D6 Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation N_desalkylquetiapine N-desalkylquetiapine (Norquetiapine) (active) Quetiapine->N_desalkylquetiapine N-dealkylation _7_hydroxyquetiapine 7-hydroxyquetiapine (active) Quetiapine->_7_hydroxyquetiapine Hydroxylation _7_hydroxy_N_desalkylquetiapine 7-hydroxy-N-desalkylquetiapine (active) N_desalkylquetiapine->_7_hydroxy_N_desalkylquetiapine Hydroxylation

Caption: Primary metabolic pathways of quetiapine.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro metabolism study using liver microsomes.

In_Vitro_Metabolism_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Microsomes Liver Microsomes Incubation_Mix Prepare Incubation Mixture Microsomes->Incubation_Mix Quetiapine_sol Quetiapine Solution Quetiapine_sol->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH-regenerating System Start_Reaction Initiate Reaction with NADPH NADPH->Start_Reaction Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Start_Reaction Time_points Incubate for various time points Start_Reaction->Time_points Terminate Terminate Reaction (e.g., with cold Acetonitrile) Time_points->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS_MS->Data_Analysis

Caption: Workflow for in vitro quetiapine metabolism study.

Conclusion

The preclinical discovery of quetiapine metabolites has been instrumental in understanding its overall pharmacological and toxicological profile. The identification of active metabolites, particularly norquetiapine, has provided crucial insights into the multifaceted mechanism of action of quetiapine, extending beyond its primary antipsychotic effects to include antidepressant properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of drug metabolism, a critical component of modern drug development.

References

Formation of Quetiapine N-oxide and S-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily through oxidation reactions. This technical guide provides an in-depth overview of the formation of two key oxidative metabolites: Quetiapine N-oxide and Quetiapine S-oxide. Understanding the pathways and kinetics of their formation is crucial for comprehending the drug's overall disposition, potential drug-drug interactions, and the contribution of its metabolic profile to its therapeutic and adverse effects. This document details the enzymatic pathways involved, provides experimental protocols for the synthesis and analysis of these metabolites, and summarizes available quantitative data to support further research and development.

Metabolic Pathways

The biotransformation of quetiapine is complex, involving several oxidative pathways mediated predominantly by the cytochrome P450 (CYP) enzyme system. The formation of Quetiapine N-oxide and S-oxide represents two of these important metabolic routes.

Quetiapine S-oxide Formation: The sulfoxidation of the dibenzothiazepine ring of quetiapine leads to the formation of Quetiapine S-oxide, a major but pharmacologically inactive metabolite.[1] In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the primary enzyme responsible for this metabolic step.[1][2] While other CYPs may have a minor role, CYP3A4 is the key catalyst for quetiapine sulfoxidation.[1]

Quetiapine N-oxide Formation: The N-oxidation of the piperazine ring of quetiapine results in the formation of Quetiapine N-oxide. While the involvement of CYP enzymes in this pathway is likely, the specific isozymes have not been as extensively characterized as for S-oxidation. Flavin-containing monooxygenases (FMOs) are also known to catalyze N-oxidation of various xenobiotics and may contribute to this metabolic pathway for quetiapine, although specific data is limited.

The following diagram illustrates the primary metabolic pathways leading to the formation of Quetiapine N-oxide and S-oxide.

Quetiapine_Metabolism cluster_enzymes Metabolizing Enzymes Quetiapine Quetiapine N_Oxide Quetiapine N-oxide Quetiapine->N_Oxide N-oxidation S_Oxide Quetiapine S-oxide (inactive) Quetiapine->S_Oxide Sulfoxidation CYP3A4 CYP3A4 CYP3A4->S_Oxide Enzymes_N CYPs / FMOs Enzymes_N->N_Oxide

Figure 1: Metabolic pathways of Quetiapine to N-oxide and S-oxide.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of Quetiapine N-oxide and S-oxide, which are essential for use as analytical standards in metabolism studies. Additionally, a general protocol for in vitro metabolism studies using human liver microsomes is outlined.

Chemical Synthesis of Quetiapine Metabolites

Synthesis of Quetiapine N-oxide:

  • Method 1: Oxidation with Sodium Periodate

    • Dissolve Quetiapine free base in methanol.

    • Add sodium periodate to the solution at ambient temperature.

    • Stir the reaction mixture for an extended period (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue using an appropriate method, such as preparative high-performance liquid chromatography (HPLC), to isolate Quetiapine N-oxide.

  • Method 2: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

    • Dissolve Quetiapine in a suitable solvent such as methanol or chloroform.

    • Add one equivalent of m-CPBA to the solution at room temperature.

    • Stir the reaction for a short duration (e.g., 10 minutes).

    • The product, Quetiapine N-oxide, can be isolated and purified. This method can yield a high percentage of the desired product.

Synthesis of Quetiapine S-oxide:

  • Method: Oxidation with Hydrogen Peroxide

    • Suspend Quetiapine hemifumarate in methanol.

    • Add a catalytic amount of sodium tungstate dihydrate to the mixture.

    • Add hydrogen peroxide (e.g., 20-50% solution) to the reaction mixture and stir at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Concentrate the mixture and partition the residue between chloroform and water.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude Quetiapine S-oxide using preparative HPLC.

The following diagram outlines the general workflow for the chemical synthesis and purification of these metabolites.

Synthesis_Workflow start Start with Quetiapine reaction Oxidation Reaction (e.g., NaIO4 for N-oxide, H2O2/catalyst for S-oxide) start->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon completion purification Purification (e.g., Preparative HPLC) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Metabolite Standard characterization->end

Figure 2: General workflow for the synthesis of Quetiapine metabolites.
In Vitro Metabolism Studies

A general protocol for investigating the formation of Quetiapine N-oxide and S-oxide in human liver microsomes (HLM) is described below.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Add quetiapine (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the incubation mixture. A range of substrate concentrations should be used to determine enzyme kinetics.

  • Initiation and Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH-regenerating system. Incubate at 37°C with gentle shaking for a specified time course.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analytical Quantification: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the amounts of Quetiapine N-oxide and S-oxide formed.

Quantitative Data Summary

The quantitative analysis of Quetiapine N-oxide and S-oxide formation is essential for understanding the metabolic clearance of the parent drug. While extensive data is available on the overall metabolism of quetiapine, specific kinetic parameters for the formation of these two metabolites are less commonly reported.

ParameterValueEnzyme SourceComments
Overall Quetiapine Metabolism
Km18 µMHuman Liver MicrosomesThis value represents the overall substrate affinity for all metabolic pathways.[1]
N-desalkylquetiapine Sulfoxide Formation (Metabolite of N-desalkylquetiapine)
Intrinsic Clearance (CLint)Higher with CYP2D6Recombinant EnzymesN-desalkylquetiapine is metabolized to its sulfoxide by both CYP3A4 and CYP2D6, with CYP2D6 showing higher intrinsic clearance.[3]

Analytical Methodologies

The accurate quantification of Quetiapine N-oxide and S-oxide in biological matrices is critical for metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method.

Typical LC-MS/MS Method Parameters:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

    • Detection: Selected reaction monitoring (SRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

The following diagram illustrates a typical analytical workflow for the quantification of quetiapine metabolites from an in vitro incubation sample.

Analytical_Workflow start In Vitro Incubation Sample termination Reaction Termination (e.g., Acetonitrile with Internal Standard) start->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Acquisition and Processing analysis->data quantification Quantification of Metabolites data->quantification end Metabolite Concentrations quantification->end

Figure 3: Analytical workflow for in vitro sample analysis.

Conclusion

The formation of Quetiapine N-oxide and S-oxide are important metabolic pathways in the elimination of quetiapine. CYP3A4 is the primary enzyme responsible for the formation of the major, inactive S-oxide metabolite. The enzymatic pathways leading to the N-oxide are less clearly defined but likely involve both CYP and potentially FMO enzymes. This guide provides foundational knowledge and detailed experimental protocols to aid researchers and scientists in further investigating the formation and disposition of these metabolites. The availability of robust synthetic and analytical methods is paramount for conducting detailed kinetic studies to fill the existing gaps in the quantitative understanding of these metabolic pathways. Such data will ultimately contribute to a more comprehensive understanding of quetiapine's pharmacology and facilitate the development of safer and more effective therapeutic strategies.

References

Methodological & Application

Application Note: LC-MS/MS Method for the Detection of Quetiapine and its Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of quetiapine and its oxidative metabolites, with a focus on quetiapine sulfoxide and quetiapine N-oxide. While specific information on Quetiapine Sulfone N-Oxide is limited in published literature, this protocol provides a comprehensive framework for the analysis of related oxidative products in biological matrices. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This methodology is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring of quetiapine.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through various pathways including sulfoxidation and N-dealkylation.[1][2][3] The major metabolites include norquetiapine (N-desalkylquetiapine), which is pharmacologically active, and inactive metabolites such as quetiapine sulfoxide.[1][4] Oxidation of quetiapine can also lead to the formation of N-oxides.[5][6] The analysis of quetiapine and its metabolites is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of quetiapine and its key oxidative metabolites using LC-MS/MS. It is important to note that quetiapine sulfone has been reported to be unstable and can degrade to quetiapine sulfoxide.[7]

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of quetiapine and its metabolites from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., quetiapine-d8 or clozapine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quetiapine 384.2253.125
Quetiapine Sulfoxide 400.2253.130
Quetiapine N-Oxide 400.2281.128
Quetiapine-d8 (IS) 392.2261.125

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method provides excellent sensitivity and selectivity for the determination of quetiapine and its oxidative metabolites. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The simple protein precipitation method allows for high-throughput sample analysis.

Quantitative Data Summary:

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Quetiapine 1 - 10001>85<10<10
Quetiapine Sulfoxide 5 - 20005>80<15<15
Quetiapine N-Oxide 5 - 5005>80<15<15

Data presented are typical and may vary depending on the instrumentation and laboratory conditions.

Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow and the metabolic pathway of quetiapine.

experimental_workflow sample Plasma Sample is Add Internal Standard sample->is 100 µL ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge Vortex evap Evaporation centrifuge->evap Supernatant recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms Inject data Data Processing lcms->data

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway quetiapine Quetiapine sulfoxide Quetiapine Sulfoxide (Inactive) quetiapine->sulfoxide CYP3A4 (Sulfoxidation) n_oxide Quetiapine N-Oxide (Inactive) quetiapine->n_oxide Oxidation norquetiapine Norquetiapine (Active) quetiapine->norquetiapine CYP3A4 (N-dealkylation)

Caption: Simplified metabolic pathway of Quetiapine.

Conclusion

The LC-MS/MS method described in this application note is suitable for the reliable quantification of quetiapine and its major oxidative metabolites in plasma. The method is sensitive, specific, and employs a straightforward sample preparation procedure, making it ideal for routine analysis in a research or clinical setting. While direct detection of this compound is not explicitly detailed due to a lack of specific literature, the provided protocol serves as a strong foundation for the analysis of related oxidized species. Further investigation would be required to characterize and develop a specific assay for this particular analyte if it is found to be a stable and relevant metabolite.

References

Application Note: Analytical Techniques for Quetiapine Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] The manufacturing process of quetiapine and its degradation over time can lead to the formation of various impurities.[1][2] The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product.[3] Therefore, robust analytical methods are essential for the identification, quantification, and control of impurities in quetiapine active pharmaceutical ingredients (APIs) and finished dosage forms. This application note provides a comprehensive overview of the analytical techniques used for quetiapine impurity profiling, including detailed experimental protocols and data presentation.

Regulatory Framework

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products.[3][4] These guidelines necessitate the identification and characterization of any impurity present at a level of 0.1% or higher.[5][6] Stability-indicating analytical methods that can separate the drug substance from its degradation products are crucial for ensuring product quality and stability over its shelf life.[7]

Key Impurities of Quetiapine

Several process-related impurities and degradation products of quetiapine have been identified and characterized. These impurities can arise from the synthetic route, starting materials, intermediates, and degradation under various stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Table 1: Common Impurities of Quetiapine

Impurity NameType
Desethanol Quetiapine (Impurity I)Process-related[10][11]
N-Formyl Piperazinyl Thiazepine (Impurity II)Process-related[10][11]
Quetiapine Carboxylate (Impurity III)Process-related[10][11]
Ethylpiperazinyl Thiazepine (Impurity IV)Process-related[10][11]
Ethyl Quetiapine (Impurity V)Process-related[10][11]
Bis(dibenzo)piperazine (Impurity VI)Process-related[10][11]
11-Piperazinyl-dibenzo[b,f][10]thiazepineProcess-related (Intermediate)[10][11]
Quetiapine N-OxideDegradation (Oxidative)[12]
Quetiapine S-OxideDegradation (Oxidative)[5][12]
Quetiapine LactamDegradation[13]
Hydroxy QuetiapineDegradation[14]

Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed for the comprehensive impurity profiling of quetiapine. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separation and quantification, often coupled with mass spectrometry (MS) for identification and structural elucidation.[8][12] Gas chromatography (GC) is utilized for the analysis of non-chromophoric or volatile impurities.[15]

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC (RP-HPLC) and UPLC are the most widely used techniques for the separation and quantification of quetiapine and its impurities.[10][12] These methods offer high resolution, sensitivity, and reproducibility.

Experimental Protocol: Stability-Indicating RP-UPLC Method [12]

This protocol describes a stability-indicating RP-UPLC method for the determination of quetiapine and its five known impurities/degradation products.

  • Instrumentation: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column.[12]

  • Mobile Phase:

    • Solvent A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.[12]

    • Solvent B: Acetonitrile and methanol (80:20 v/v).[12]

  • Gradient Elution: A gradient elution program is used to achieve optimal separation.

  • Flow Rate: To be optimized for the specific UPLC system.

  • Injection Volume: To be optimized based on sample concentration and system sensitivity.

  • Column Temperature: To be maintained at a constant temperature for reproducibility.

  • Detection: UV detector at 252 nm.[12]

  • Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[12]

  • System Suitability:

    • Resolution between Des-ethanol quetiapine and quetiapine should be not less than 1.5.[12]

    • Theoretical plates for quetiapine should be not less than 30,000.[12]

    • Tailing factor for quetiapine should not be more than 2.0.[12]

    • % RSD of replicate injections should be not more than 2.0%.[12]

Data Presentation: Quantitative Data from HPLC/UPLC Analysis

The following table summarizes typical retention times for quetiapine and some of its impurities obtained by RP-HPLC.

Table 2: Typical Retention Times of Quetiapine and its Impurities by RP-HPLC [13]

CompoundRelative Retention Time (RRT)
Piperazine0.58
Lactam0.69
Ethanol Compound0.88
Quetiapine Hemifumarate1.00
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is indispensable for the identification and structural elucidation of unknown impurities.[16] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap, provides accurate mass measurements, which aids in determining the elemental composition of impurities.[16] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[8][16]

Experimental Protocol: LC-MS/MS for Impurity Identification [8]

This protocol outlines a general procedure for the identification and characterization of quetiapine impurities using LC-MS/MS.

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable C18 or phenyl-hexyl column.

  • Mobile Phase:

    • Solvent A: Ammonium acetate buffer.[8]

    • Solvent B: Acetonitrile or methanol.[8]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Tof, Orbitrap).[8][16]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]

  • Data Acquisition: Full scan mode for initial detection and product ion scan (MS/MS) mode for fragmentation analysis.[16]

  • Data Analysis: The accurate mass data is used to predict the elemental composition, and the fragmentation pattern is compared with that of the parent drug and known impurities to elucidate the structure of the unknown impurity.[16]

Data Presentation: Mass Spectrometric Data for Quetiapine Impurities

The following table provides the mass-to-charge ratios (m/z) for some of the known quetiapine impurities.

Table 3: Mass-to-Charge Ratios of Quetiapine and its Impurities [5][10]

CompoundMolecular Formula[M+H]⁺ (m/z)
QuetiapineC₂₁H₂₅N₃O₂S384.1746[16]
Desethanol Quetiapine (Impurity I)C₁₉H₂₁N₃OS340[11]
N-Formyl Piperazinyl Thiazepine (Impurity II)C₁₈H₁₇N₃OS324
Quetiapine Carboxylate (Impurity III)C₂₃H₂₆N₄O₄S427[11]
Ethylpiperazinyl Thiazepine (Impurity IV)C₁₉H₂₁N₃S324
Ethyl Quetiapine (Impurity V)C₂₃H₂₉N₃O₂S412
Bis(dibenzo)piperazine (Impurity VI)C₂₈H₂₂N₄S₂505
Quetiapine N-OxideC₂₁H₂₅N₃O₃S400
Quetiapine S-OxideC₂₁H₂₅N₃O₃S400
Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and semi-volatile impurities that may not be amenable to LC analysis.[15] It is particularly useful for the determination of residual solvents and certain process-related impurities.[15]

Experimental Protocol: GC-FID for Non-Chromophoric Impurities [15]

This protocol describes a GC method with flame ionization detection (FID) for the determination of non-chromophoric process impurities in quetiapine.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).[15]

  • Column: A suitable capillary column, such as a DB-5MS.[17]

  • Carrier Gas: Helium or Nitrogen.[17]

  • Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection of the analytes.

  • Oven Temperature Program: A temperature gradient is typically used to separate impurities with different boiling points.

  • Injection Mode: Split or splitless injection depending on the concentration of the impurities.[17]

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[9][14][18] The analytical method must be able to separate the parent drug from all the degradation products formed.[7] Quetiapine is known to be particularly susceptible to oxidative and hydrolytic degradation.[14]

Visualizations

Workflow for Quetiapine Impurity Profiling

G cluster_0 Phase 1: Initial Screening and Method Development cluster_1 Phase 2: Impurity Identification and Characterization cluster_2 Phase 3: Method Validation and Routine Analysis A Drug Substance / Product Sample B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C HPLC/UPLC Method Development (Screening for Impurities) A->C B->C D LC-MS Analysis (Accurate Mass Measurement) C->D H Validated Stability-Indicating HPLC/UPLC Method C->H E LC-MS/MS Analysis (Fragmentation Analysis) D->E F Structure Elucidation E->F G Impurity Synthesis / Isolation F->G G->H I Quantification of Impurities H->I J Routine Quality Control I->J

Caption: A comprehensive workflow for quetiapine impurity profiling.

Relationship Between Analytical Techniques for Quetiapine Impurity Analysis

G cluster_0 Analytical Techniques cluster_1 Types of Impurities A HPLC/UPLC - High Resolution Separation - Quantification D Process-Related Impurities - Starting Materials - Intermediates - By-products A->D Primary Technique E Degradation Products - Hydrolytic - Oxidative - Photolytic A->E Primary Technique B LC-MS/MS - Identification - Structural Elucidation B->D Identification B->E Identification C GC-FID/MS - Volatile Impurities - Residual Solvents F Non-Chromophoric / Volatile Impurities - Residual Solvents C->F Specific Technique

References

Application Note: A Stability-Indicating RP-UPLC Method for the Analysis of Quetiapine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1] Like any pharmaceutical compound, quetiapine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety.[2] Therefore, a robust analytical method is crucial for the separation and quantification of quetiapine from its degradation products to ensure the quality and stability of the drug product. This application note describes a rapid and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the analysis of quetiapine and its degradation products. The method is stability-indicating, meaning it can effectively separate the intact drug from its degradation products formed during forced degradation studies.[3][4]

Benefits of this UPLC Method:

  • Rapid Analysis: The developed method allows for a short run time of approximately 5 minutes, enabling high-throughput analysis.[1][4][5]

  • High Resolution: Provides excellent separation of quetiapine from its potential degradation products and process-related impurities.[6]

  • Stability-Indicating: The method is validated to be specific for quetiapine in the presence of its degradation products, making it suitable for stability studies.[1][3]

  • ICH Guideline Compliant: The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated RP-UPLC method was developed for the quantitative determination of quetiapine in pharmaceutical dosage forms.[1][5]

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent UPLC System or equivalent
Column Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[1][5] or Kromasil 100, C18, 3.5 µm (30 x 3.0 mm)[7]
Mobile Phase A 0.1% aqueous triethylamine (pH adjusted to 7.2)[1][5][8] or 0.5% Triethylamine buffer (pH 4.8)[7]
Mobile Phase B Acetonitrile and Methanol (80:20 v/v)[1][5][8] or 100% Acetonitrile[7]
Gradient Elution A gradient program is utilized for optimal separation.[1]
Flow Rate 0.5 mL/min[1] or 1.0 mL/min[7]
Injection Volume 1 µL[1]
Column Temperature 40°C[1]
Detection UV at 252 nm[1][5][8] or 240 nm[7]
Run Time 5 minutes[1][4][5]
Standard and Sample Preparation
  • Standard Solution: A standard solution of quetiapine fumarate is prepared by accurately weighing and dissolving the reference standard in a suitable diluent to achieve a known concentration.[7]

  • Sample Solution (Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[7]

    • Accurately weigh a portion of the powder equivalent to a specific amount of quetiapine and transfer it to a volumetric flask.[7]

    • Add the diluent, sonicate to dissolve the drug, and then dilute to the final volume with the diluent.[7]

    • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm nylon membrane filter before injection.[7]

  • Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v) can be used as a diluent.[1]

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] The drug product is subjected to various stress conditions to induce degradation.[7]

Table 2: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis Reflux the sample with 1N HCl at 80°C for 1 hour, then neutralize with 1N NaOH.[7]
Base Hydrolysis Stress the sample with 2N NaOH for 2 hours, then neutralize with 2N HCl.[7]
Oxidative Degradation Treat the sample with 30% H₂O₂ at 60°C for 1 hour.[1] Significant degradation is often observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[1] Another condition is stressing with 1% H₂O₂ for 20 minutes at room temperature.[7]
Thermal Degradation Expose the sample to a temperature of 120°C for 12 hours.[7]
Photolytic Degradation Expose the sample to UV light (e.g., 1.2 million lux hours).[7]
Hydrolytic Degradation Reflux the sample with water for 2 hours at 80°C.[7]
Humidity Degradation Expose the sample to 25°C and 90% relative humidity for 218 hours.[7]

Results and Data Presentation

The developed RP-UPLC method effectively separates quetiapine from its degradation products. The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[1][5]

Table 3: System Suitability and Validation Parameters

ParameterAcceptance Criteria
Specificity The method should demonstrate effective separation of the quetiapine peak from any degradation products, impurities, or placebo components.[7] Peak purity should be confirmed.[7]
Linearity A linear relationship between the concentration and the detector response should be established over a specified range (e.g., correlation coefficient > 0.999).[9]
Accuracy The percentage recovery of quetiapine should be within an acceptable range (e.g., 98-102%).[9]
Precision (RSD) The relative standard deviation (RSD) for replicate injections should be less than 2.0%.[7]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.[7]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[7]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase composition.[9]

Table 4: Summary of Degradation Product Formation

Stress ConditionMajor Degradation Products Formed
Acid Hydrolysis Degradation is generally observed.[3]
Base Hydrolysis Significant degradation is observed.[3]
Oxidative Degradation Quetiapine N-oxide and Quetiapine S-oxide are the primary degradation products.[1][9]
Thermal Degradation Minimal degradation is typically observed.[1]
Photolytic Degradation Minimal degradation is typically observed.[1]

Visualizations

G cluster_workflow Experimental Workflow for Quetiapine Degradation Analysis prep Sample Preparation (Tablets or Drug Substance) stress Forced Degradation (Acid, Base, Oxidative, etc.) prep->stress Expose to Stress Conditions uplc RP-UPLC Analysis stress->uplc Inject Degraded Sample detect UV Detection uplc->detect Eluent Monitoring data Data Acquisition & Processing detect->data Chromatogram Generation report Reporting & Analysis data->report Quantification & Comparison

Caption: Experimental workflow for the analysis of quetiapine degradation products.

G cluster_degradation Quetiapine Degradation Pathways quetiapine Quetiapine acid_deg Acid Hydrolysis Product(s) quetiapine->acid_deg 1N HCl, 80°C base_deg Base Hydrolysis Product(s) quetiapine->base_deg 2N NaOH n_oxide Quetiapine N-Oxide quetiapine->n_oxide 30% H2O2 s_oxide Quetiapine S-Oxide quetiapine->s_oxide 30% H2O2

Caption: Simplified degradation pathways of Quetiapine under stress conditions.

References

Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine fumarate, an atypical antipsychotic medication, is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and efficacy.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the stability of the drug substance and drug product. These studies help in the development and validation of stability-indicating analytical methods, and in the elucidation of degradation pathways. This document provides detailed application notes and protocols for conducting forced degradation studies on Quetiapine fumarate, based on published literature.

Principle of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance or product to conditions more severe than accelerated stability testing. The primary goal is to generate degradation products to a level that allows for their detection, separation, and characterization. This data is essential for developing stability-indicating methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Experimental Protocols

The following protocols are compiled from various scientific studies and represent common methodologies for the forced degradation of Quetiapine fumarate.[3][4] Researchers should adapt these protocols based on their specific analytical capabilities and regulatory requirements.

Acidic Hydrolysis
  • Objective: To evaluate the degradation of Quetiapine fumarate in an acidic environment.

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Treat the stock solution with 1N hydrochloric acid (HCl).

    • Reflux the mixture at 80°C for 1 hour.[3] Alternatively, the solution can be heated at 60°C for 30 minutes.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (NaOH).

    • Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent for analysis.

Alkaline Hydrolysis
  • Objective: To assess the degradation of Quetiapine fumarate in a basic environment.

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate.

    • Treat the stock solution with 2N sodium hydroxide (NaOH).

    • Stress the mixture for 2 hours.[3] Another study suggests heating in 1N NaOH at 60°C for 30 minutes.

    • After the incubation period, cool the solution.

    • Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).

    • Dilute the sample to the desired concentration for analysis.

Oxidative Degradation
  • Objective: To investigate the degradation of Quetiapine fumarate in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution of Quetiapine fumarate.

    • Add 1% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the mixture at room temperature for 20 minutes.[3] Another protocol suggests using 20% H₂O₂ at 60°C for 30 minutes. A study also reported using 3% H₂O₂.[4]

    • After the reaction time, dilute the solution to the target concentration for analysis.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the stability of Quetiapine fumarate.

  • Protocol:

    • Place the solid drug substance or drug product in a temperature-controlled oven.

    • Expose the sample to a temperature of 120°C for 12 hours.[3]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in a suitable diluent to the desired concentration for analysis.

Photolytic Degradation
  • Objective: To evaluate the stability of Quetiapine fumarate upon exposure to light.

  • Protocol:

    • Expose the drug substance or drug product to UV light at 254 nm for 49 hours and visible light for 168 hours, as per ICH Q1B guidelines.[3]

    • The exposure should meet the specification of not less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UV radiation.[3]

    • Prepare a solution of the photo-stressed sample in a suitable diluent to the desired concentration for analysis.

Neutral Hydrolysis (Water Degradation)
  • Objective: To assess the hydrolytic degradation in a neutral aqueous medium.

  • Protocol:

    • Prepare a solution of Quetiapine fumarate in water.

    • Reflux the solution at 80°C for 2 hours.[3] Another study suggests heating at 60°C for 6 hours.

    • After heating, cool the solution to room temperature.

    • Dilute the sample as needed for analysis.

Humidity Degradation
  • Objective: To study the effect of high humidity on the stability of Quetiapine fumarate.

  • Protocol:

    • Expose the solid drug substance or drug product to a high humidity condition, for example, 25°C and 90% relative humidity (RH) for 218 hours.[3]

    • After the exposure period, prepare a solution of the sample in a suitable diluent to the desired concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for the analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is commonly employed.

  • Column: A C18 column is frequently used for the separation of Quetiapine fumarate and its degradation products.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or triethylamine buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][5] The pH of the aqueous phase is often adjusted to achieve optimal separation.

  • Detection: UV detection is commonly performed at a wavelength of around 240 nm or 252 nm.[3][6] Mass spectrometry provides structural information about the degradation products.

Data Presentation

The quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsReference
Acidic Hydrolysis 1N HCl1 hour80°CSignificant-[3]
0.1N HCl24 hours-84.9%-[4]
1N HCl4 days60°C7.48%2[5]
Alkaline Hydrolysis 2N NaOH2 hoursMantelSignificant-[3]
0.1N NaOH24 hours-33.1%-[4]
0.1N NaOH48 hours-66.1%-[4]
Oxidative Degradation 1% H₂O₂20 minBench topSignificant3[1][3]
3% H₂O₂24 hours-11.5%-[4]
30% H₂O₂1 hour60°CSignificant2 (N-Oxide, S-Oxide)[6]
Thermal Degradation -12 hours120°C--[3]
Photolytic Degradation UV & Visible Light49 hrs (UV), 168 hrs (Visible)--5[3][7]
Neutral Hydrolysis Water2 hours80°C-2[1][3]
Humidity Degradation 90% RH218 hours25°C--[3]

Note: "-" indicates that the specific data was not provided in the cited reference.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization/Dilution cluster_analysis Analysis prep Prepare Quetiapine Fumarate Stock Solution acid Acidic Hydrolysis (e.g., 1N HCl, 80°C) prep->acid Expose to alkaline Alkaline Hydrolysis (e.g., 2N NaOH) prep->alkaline Expose to oxidative Oxidative Degradation (e.g., 1% H₂O₂) prep->oxidative Expose to thermal Thermal Degradation (e.g., 120°C) prep->thermal Expose to photolytic Photolytic Degradation (UV/Vis Light) prep->photolytic Expose to neutralize Neutralize (if applicable) and Dilute to Final Concentration acid->neutralize alkaline->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc HPLC/UPLC Analysis (e.g., C18 column, UV/MS detection) neutralize->hplc data Data Analysis: - Peak Purity - % Degradation - Impurity Profiling hplc->data

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

G cluster_main cluster_products Quetiapine Quetiapine Fumarate N_Oxide Quetiapine N-Oxide Quetiapine->N_Oxide Oxidative Stress (e.g., H₂O₂) S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide Oxidative Stress (e.g., H₂O₂) Hydrolytic_DPs Hydrolytic Degradation Products Quetiapine->Hydrolytic_DPs Acidic/Alkaline Hydrolysis Photolytic_DPs Photolytic Degradation Products Quetiapine->Photolytic_DPs Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways of Quetiapine.

Conclusion

Forced degradation studies are indispensable for understanding the stability profile of Quetiapine fumarate. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust stress testing experiments. The successful execution of these studies will facilitate the development of reliable stability-indicating methods and ensure the quality, safety, and efficacy of Quetiapine fumarate drug products. It is important to note that Quetiapine fumarate is susceptible to degradation under oxidative and hydrolytic conditions.[1][4][8] The major degradation products often identified include Quetiapine N-oxide and S-oxide.[6] The provided workflows and potential degradation pathways offer a visual guide to the experimental process and expected outcomes.

References

Application Notes and Protocols: Quetiapine Sulfone N-Oxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory agencies require stringent control of impurities in drug substances and products. Quetiapine Sulfone N-Oxide is a known process impurity and degradation product of Quetiapine. Therefore, its detection and quantification are essential aspects of quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.

Physicochemical Properties and Identification

This compound is a doubly oxidized derivative of Quetiapine, with oxidation occurring at both the sulfur atom of the dibenzothiazepine ring and the nitrogen atom of the piperazine ring.

Table 1: Physicochemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(2-(4-(5,5-dioxidodibenzo[b,f][1]thiazepin-11-yl)-1-oxidopiperazin-1-yl)ethoxy)ethanol
Molecular Formula C₂₁H₂₅N₃O₅S
Molecular Weight 431.50 g/mol
CAS Number Not available

Quetiapine Metabolic Pathway

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[2][3] The metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation. This compound is a potential metabolite formed through oxidative pathways. Understanding these pathways is crucial for identifying potential impurities and degradation products.

Quetiapine_Metabolism Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide CYP3A4 N_Desalkyl N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkyl CYP3A4 Seven_Hydroxy 7-Hydroxyquetiapine Quetiapine->Seven_Hydroxy CYP2D6 Sulfone_N_Oxide This compound Quetiapine->Sulfone_N_Oxide Oxidation Other_Metabolites Other Metabolites Sulfoxide->Other_Metabolites N_Desalkyl->Other_Metabolites Seven_Hydroxy->Other_Metabolites

Quetiapine Metabolic Pathway

Application in Pharmaceutical Analysis

This compound certified reference material (CRM) is essential for:

  • Peak identification and confirmation: in chromatographic analysis of Quetiapine drug substance and drug products.

  • Method validation: for specificity, linearity, accuracy, and precision of analytical methods designed to quantify impurities.

  • Stability studies: to monitor the formation of degradants under various stress conditions (e.g., heat, light, humidity, and oxidation).

Quantitative Data

The following table summarizes typical quantitative data for the analysis of Quetiapine and its impurities, including this compound, by High-Performance Liquid Chromatography (HPLC). It is important to note that specific values such as retention time can vary depending on the exact chromatographic conditions.

Table 2: Typical Quantitative Data for Quetiapine and Impurities

CompoundTypical Retention Time (min)Mass-to-Charge Ratio (m/z) [M+H]⁺Limit of Quantification (LOQ)
Quetiapine17.3384.20.0125 µg/mL
Quetiapine N-OxideVaries (typically earlier eluting than Quetiapine)400.2Varies by method
Quetiapine SulfoxideVaries400.2Varies by method
This compound Varies 432.1 Varies by method
Des-ethanol QuetiapineVaries (typically earlier eluting than Quetiapine)340.1Varies by method

Note: Retention times and LOQ are highly method-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in HPLC analysis.

Materials:

  • This compound Certified Reference Material (CRM)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask.

    • Dissolve the CRM in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution.

    • For example, to prepare a 1 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

Protocol 2: HPLC Method for Impurity Profiling of Quetiapine

This protocol provides a general HPLC method suitable for the separation and quantification of Quetiapine and its related substances, including this compound. Method optimization and validation are required for specific applications.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Phosphate buffer (pH 6.6)
Mobile Phase B Acetonitrile:Methanol (40:15, v/v)
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Preparation of System Suitability Solution: Prepare a solution containing Quetiapine and known impurities, including this compound, at a concentration suitable for detection.

  • Injections: Inject the system suitability solution five or six replicate times.

  • Acceptance Criteria (Typical):

    • Resolution: The resolution between critical peak pairs (e.g., Quetiapine and a closely eluting impurity) should be ≥ 2.0.

    • Tailing Factor: The tailing factor for the Quetiapine peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The %RSD for the peak area and retention time of replicate injections of the Quetiapine peak should be ≤ 2.0%.

Experimental Workflow for Reference Standard Use

The following diagram illustrates the typical workflow for using this compound as a reference standard in the analysis of a Quetiapine sample.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Ref_Std Weigh Quetiapine Sulfone N-Oxide CRM Stock_Sol Prepare Stock Solution Ref_Std->Stock_Sol Work_Std Prepare Working Standards (Calibration Curve) Stock_Sol->Work_Std HPLC_Run HPLC Analysis Work_Std->HPLC_Run Sample_Prep Prepare Quetiapine Sample Solution Sample_Prep->HPLC_Run SST System Suitability Test SST->HPLC_Run If passes Peak_ID Peak Identification & Integration HPLC_Run->Peak_ID Quant Quantification of Impurity Peak_ID->Quant Report Generate Report Quant->Report

References

Application Notes and Protocols for the Isolation of Quetiapine Sulfone N-Oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of Quetiapine Sulfone N-Oxide, a tri-oxygenated metabolite of the atypical antipsychotic drug quetiapine, from biological matrices. Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites, including the N-oxide and sulfoxide derivatives.[1][2][3][4] this compound, also referred to as Quetiapine N,S,S-Trioxide, represents a further oxidation product. Due to its increased polarity compared to the parent drug and its primary metabolites, specialized extraction procedures are necessary for its efficient isolation. This protocol outlines a solid-phase extraction (SPE) method optimized for the recovery of polar metabolites, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, this document includes a proposed signaling pathway for quetiapine's therapeutic action and a summary of quantitative data for major quetiapine metabolites to serve as a reference.

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The metabolism of quetiapine is complex, involving multiple pathways such as sulfoxidation, N-dealkylation, and hydroxylation.[2][4] While quetiapine sulfoxide is a major, inactive metabolite, the N-oxide and further oxidized species like this compound are also formed. Understanding the profile and concentration of these metabolites is crucial for comprehensive pharmacokinetic and toxicological studies.

The isolation of highly polar metabolites like this compound from complex biological matrices such as plasma, urine, or tissue homogenates presents analytical challenges. This protocol provides a robust solid-phase extraction method designed to effectively capture and elute this polar analyte, ensuring accurate and reproducible quantification by LC-MS/MS.

Experimental Protocols

Isolation of this compound from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is a proposed method for the isolation of the polar metabolite this compound and is adapted from established methods for other quetiapine metabolites. Validation of this specific protocol is required.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (e.g., Quetiapine-d8)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma, add 50 µL of internal standard solution (e.g., 1 µg/mL Quetiapine-d8 in methanol).

    • Vortex for 10 seconds.

    • Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS analysis section).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusion of the this compound standard. The precursor ion ([M+H]+) would be selected, and characteristic product ions would be identified.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Data Presentation

Note: Quantitative data for this compound in biological matrices is not currently available in the published literature. The following tables present data for quetiapine and its major metabolites as an illustrative example of data presentation.

Table 1: LC-MS/MS Parameters for Quetiapine and its Major Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quetiapine384.2253.125
Quetiapine Sulfoxide400.2253.128
Norquetiapine271.1199.130
7-Hydroxyquetiapine400.2269.127
Quetiapine-d8 (IS)392.2261.125

Table 2: Example Pharmacokinetic Data of Quetiapine and its Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Quetiapine500-10001-23000-6000~7
Quetiapine Sulfoxide100-3002-41500-4000~7
Norquetiapine50-1504-6800-2000~12

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (4% Phosphoric Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (0.1M Acetic Acid, Methanol) load->wash elute Elute Analyte (5% NH4OH in ACN:MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms cluster_D2 Dopaminergic Synapse cluster_5HT2A Serotonergic Synapse Quetiapine Quetiapine D2R Dopamine D2 Receptor Quetiapine->D2R Antagonist SHT2AR Serotonin 5-HT2A Receptor Quetiapine->SHT2AR Antagonist AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Antipsychotic Antipsychotic Effect (Mesolimbic Pathway) DARPP32->Antipsychotic PLC Phospholipase C SHT2AR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Dopamine_Release ↑ Dopamine Release (Prefrontal Cortex) Ca_PKC->Dopamine_Release Antidepressant Antidepressant & Anxiolytic Effects Dopamine_Release->Antidepressant

References

Application Notes and Protocols for the Toxicological Evaluation of Quetiapine N,S,S-Trioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic agent extensively metabolized in the liver, primarily by the Cytochrome P450 enzyme CYP3A4.[1][2][3] This metabolic process leads to the formation of several metabolites, including oxidized species such as Quetiapine N-oxide and Quetiapine S-oxide.[4] Further oxidation can result in the formation of Quetiapine N,S,S-Trioxide (also known as Quetiapine Sulfone N-Oxide), a compound identified as a potential impurity or metabolite. While the pharmacology and toxicology of Quetiapine and its major active metabolites are well-documented, the specific toxicological profile of Quetiapine N,S,S-Trioxide remains largely uncharacterized.

These application notes provide a comprehensive framework and detailed protocols for the systematic toxicological evaluation of Quetiapine N,S,S-Trioxide. The proposed workflow is designed to assess its metabolic stability, potential for direct cytotoxicity, genotoxicity, and mechanisms of toxicity, thereby addressing a critical knowledge gap in the safety profile of Quetiapine-related compounds. The following protocols are based on established in vitro toxicological methods and are intended to guide researchers in generating crucial safety data.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive Phase I metabolism, primarily involving sulfoxidation and N-dealkylation, catalyzed mainly by CYP3A4.[1][3] The formation of the N,S,S-Trioxide metabolite likely proceeds through sequential oxidation of the sulfur and nitrogen atoms of the dibenzothiazepine ring system.

Quetiapine Quetiapine S_Oxide Quetiapine S-Oxide (Sulfoxide) Quetiapine->S_Oxide CYP3A4 Sulfoxidation NS_Dioxide Quetiapine N,S-Dioxide (Sulfoxide N-Oxide) S_Oxide->NS_Dioxide N-Oxidation NSS_Trioxide Quetiapine N,S,S-Trioxide (Sulfone N-Oxide) NS_Dioxide->NSS_Trioxide S-Oxidation (Sulfone formation)

Caption: Proposed metabolic pathway for the formation of Quetiapine N,S,S-Trioxide.

Proposed Experimental Workflow for Toxicological Assessment

A tiered, systematic approach is recommended to efficiently evaluate the toxicological risks associated with Quetiapine N,S,S-Trioxide. The workflow begins with fundamental metabolic and cytotoxicity assays and progresses to more detailed mechanistic studies if initial results indicate potential toxicity.

cluster_1 Tier 2: Genotoxicity & Safety cluster_2 Tier 3: Mechanistic Investigation MetStab Metabolic Stability (HLM Assay) Cyto Cytotoxicity (MTT Assay) Decision1 Cytotoxicity Observed? Cyto->Decision1 Ames Genotoxicity (Ames Test) Mito Mitochondrial Toxicity (e.g., JC-10 Assay) Ames->Mito Reactive Reactive Metabolite Screening Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Mito->Apoptosis Decision1->Ames Yes Decision1->Reactive Yes

Caption: Tiered experimental workflow for assessing the toxicology of Quetiapine N,S,S-Trioxide.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which Quetiapine N,S,S-Trioxide is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.[5][6]

Materials:

  • Quetiapine N,S,S-Trioxide

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with internal standard (IS) for reaction termination

  • 96-well incubation plate and LC-MS/MS system

Procedure:

  • Thaw HLM stock at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.

  • Prepare a 1 µM working solution of Quetiapine N,S,S-Trioxide in the phosphate buffer.

  • Add the HLM solution to the wells of the 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control ("minus cofactor") wells.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS.

  • Centrifuge the plate at 3000 x g for 15 minutes to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Presentation:

Time (min)% Parent Compound Remaining (Illustrative)
0100
592
1575
3051
4533
6018
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the potential of Quetiapine N,S,S-Trioxide to decrease cell viability, a general indicator of cytotoxicity.[7]

Materials:

  • Human hepatocarcinoma cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quetiapine N,S,S-Trioxide stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates and microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of Quetiapine N,S,S-Trioxide in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.1%.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle control (medium with DMSO) and positive control wells.

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Illustrative Data Presentation:

Concentration (µM)Absorbance (OD 570nm) (Illustrative)% Cell Viability (Illustrative)
0 (Vehicle)1.25100
11.2297.6
51.1592.0
100.9878.4
250.6552.0
500.3124.8
1000.1512.0
Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of Quetiapine N,S,S-Trioxide by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[8][9][10]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Quetiapine N,S,S-Trioxide

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

  • S9 cofactor mix

  • Positive controls (-S9: e.g., sodium azide; +S9: e.g., 2-aminoanthracene)

  • Top agar, minimal glucose agar plates

Procedure:

  • Prepare test compound dilutions, positive controls, and a vehicle control.

  • Perform the assay in parallel with and without the S9 mix to detect direct-acting mutagens and those requiring metabolic activation.

  • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.

  • Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Illustrative Data Presentation:

Concentration (µ g/plate )Mean Revertant Colonies ± SD (TA100, -S9)Mean Revertant Colonies ± SD (TA100, +S9)
0 (Vehicle)110 ± 12115 ± 15
10115 ± 10121 ± 13
50121 ± 14135 ± 18
100118 ± 11245 ± 25
500125 ± 16480 ± 41
Positive Control950 ± 781100 ± 95

Mechanistic Toxicology (Conditional)

If cytotoxicity is observed in Protocol 2, further investigation into the mechanism of cell death is warranted.

Protocol 4: Apoptosis Induction via Caspase-3/7 Activation

Objective: To determine if the observed cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.

cluster_0 Hypothetical Toxicity Pathway Compound Quetiapine N,S,S-Trioxide Bioactivation Metabolic Bioactivation (e.g., by CYPs) Compound->Bioactivation ROS Reactive Oxygen Species (ROS) Production Bioactivation->ROS Mito Mitochondrial Damage (Loss of Membrane Potential) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for toxicity induced by a reactive metabolite.

Procedure (summary):

  • Culture HepG2 cells and treat with Quetiapine N,S,S-Trioxide at concentrations around the determined IC₅₀.

  • Use a commercially available luminogenic or fluorogenic Caspase-3/7 assay kit.

  • After the desired incubation period (e.g., 6, 12, 24 hours), add the caspase substrate reagent to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence or fluorescence using a plate reader.

  • An increase in signal relative to the vehicle control indicates activation of the apoptotic pathway.

Conclusion

The provided protocols establish a robust, tiered strategy for the initial toxicological characterization of Quetiapine N,S,S-Trioxide. By assessing its metabolic stability, general cytotoxicity, and genotoxic potential, researchers can generate foundational data critical for safety and risk assessment. Should initial screening assays indicate a liability, the proposed mechanistic studies will help to elucidate the underlying pathways of toxicity. This systematic approach is essential for understanding the complete safety profile of Quetiapine and its related compounds in drug development and for ensuring patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Quetiapine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-elution and other issues during the analysis of Quetiapine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Quetiapine I should be aware of during analysis?

A1: The primary metabolites of Quetiapine that are often monitored in biological matrices include:

  • Norquetiapine (N-desalkylquetiapine): An active metabolite.

  • 7-hydroxyquetiapine: An active metabolite.

  • Quetiapine sulfoxide: A major, but generally inactive, metabolite.

  • 7-hydroxy-N-desalkylquetiapine: Another active metabolite.[1][2]

  • O-desalkylquetiapine [3]

Q2: Why am I observing co-elution of Quetiapine and its metabolites with endogenous matrix components?

A2: Co-elution with endogenous components from matrices like plasma or urine is a common challenge that can lead to ion suppression or enhancement in LC-MS/MS analysis.[4] This interference can affect the accuracy and precision of your results. The key to resolving this is to develop a robust chromatographic method and an effective sample preparation procedure.

Q3: What are the recommended initial steps to troubleshoot poor chromatographic resolution between Quetiapine and its metabolites?

A3: If you are experiencing poor resolution, consider the following:

  • Mobile Phase Modification: Adjust the organic modifier (acetonitrile or methanol) percentage, the pH of the aqueous phase, or the buffer concentration. For example, using a mobile phase with a phosphate buffer at pH 6.6 has been shown to be effective.[5]

  • Gradient Optimization: Modify the gradient slope to enhance the separation of closely eluting compounds.

  • Column Chemistry: Ensure you are using an appropriate stationary phase. C18 columns are commonly used for Quetiapine analysis.[1][6][7]

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Troubleshooting Guides

Issue 1: Co-elution of Quetiapine and Norquetiapine

Symptoms:

  • Overlapping or poorly resolved peaks for Quetiapine and Norquetiapine in the chromatogram.

  • Inaccurate quantification due to peak integration challenges.

Possible Causes:

  • Inadequate chromatographic separation.

  • Suboptimal mobile phase composition.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Solvent Selection: While both acetonitrile and methanol are used, acetonitrile often provides better peak shape for basic compounds like Quetiapine and its metabolites.

    • pH Adjustment: The pKa values for Quetiapine and Norquetiapine are 7.06 and 8.83, respectively.[8][9] Adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation. Using a buffer system, such as ammonium acetate or phosphate buffer, can help maintain a stable pH.[5][7]

  • Modify the Chromatographic Column:

    • Stationary Phase: A standard C18 column is often sufficient. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column.

    • Particle Size: Employing columns with smaller particle sizes (e.g., UPLC columns with sub-2 µm particles) can significantly enhance resolution.[1]

  • Adjust the Gradient Elution Program:

    • Start with a lower percentage of the organic solvent and use a shallower gradient slope around the elution time of the two compounds. This will increase the retention time and provide better separation.

Issue 2: Ion Suppression Affecting Metabolite Quantification

Symptoms:

  • Low signal intensity for one or more metabolites.

  • Poor reproducibility of results, especially for low-concentration samples.

Possible Causes:

  • Co-elution with endogenous matrix components that interfere with the ionization process in the mass spectrometer source.[4]

  • Inefficient sample clean-up.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for removing many interfering substances. Using a solvent like tert-butyl methyl ether can successfully extract Quetiapine and its metabolites from plasma.[8][10]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation. C18 SPE cartridges are a suitable choice for Quetiapine and its metabolites.[11]

    • Protein Precipitation: While a simpler method, it may not remove all interfering components. If using this method, ensure optimal precipitation with a solvent like acetonitrile or methanol.

  • Chromatographic Separation:

    • Ensure baseline separation of the analytes from the void volume and from each other. Co-eluting compounds are a primary cause of ion suppression.[4]

  • Mass Spectrometry Parameters:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your analytes of interest.

Issue 3: Difficulty in Retaining and Separating Polar Metabolites

Symptoms:

  • Poor retention and early elution of polar metabolites like 7-hydroxyquetiapine.

  • Co-elution of polar metabolites with the solvent front.

Possible Causes:

  • Use of a standard reversed-phase (RP) C18 column which may not provide sufficient retention for highly polar compounds.

Troubleshooting Steps:

  • Consider Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography.[12][13][14] It typically uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating compounds with different polarities and charge states.

  • Modify Reversed-Phase Method:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a higher percentage of the aqueous component. However, be cautious of "phase collapse" with some C18 columns.

    • Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns are more stable in highly aqueous mobile phases and offer different selectivity for polar analytes.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the extraction of Quetiapine and its metabolites from plasma.[8][10]

  • Sample Aliquoting: Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Alkalinization: Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample to adjust the pH.

  • Extraction: Add 1000 µL of tert-butyl methyl ether.

  • Mixing: Vortex the mixture for 3 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 850 µL of the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for developing a UPLC-MS/MS method for the analysis of Quetiapine and its metabolites.[1]

  • Column: Acquity UPLC HSS C18 (or equivalent), 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 1% B

    • 1-5 min: 1% to 100% B

    • 5-6 min: 100% B

    • 6-7 min: 100% to 1% B

    • 7-8 min: 1% B (re-equilibration)

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: (Refer to Table 2 for specific m/z values).

Data Presentation

Table 1: Chromatographic Retention Times of Quetiapine and Metabolites

CompoundRetention Time (min) - Method 1[15]Retention Time (min) - Method 2[16]
Norquetiapine4.2-
Quetiapine4.9~25
Clozapine (IS)6.7-

Method 1 Conditions: C18 column, mobile phase and other conditions as described in the reference.[15] Method 2 Conditions: C18 column, gradient elution.[16]

Table 2: Mass Spectrometry Parameters for Quetiapine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Quetiapine384.17253.1[8][17]
Norquetiapine296.12-[8]
7-hydroxyquetiapine400.16-[8]
Clozapine (IS)327.0270.0[17]

Visualizations

Metabolic Pathway of Quetiapine

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxy_Quetiapine 7-hydroxyquetiapine Quetiapine->Hydroxy_Quetiapine CYP2D6 Hydroxy_Norquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6 N_desalkylquetiapine_sulfoxide N-desalkylquetiapine sulfoxide Norquetiapine->N_desalkylquetiapine_sulfoxide CYP3A4

Caption: Metabolic conversion of Quetiapine by CYP450 enzymes.[2]

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Co-elution Observed optimize_mp Optimize Mobile Phase (pH, Organic %) start->optimize_mp check_resolution Resolution Improved? optimize_mp->check_resolution change_gradient Adjust Gradient Slope change_gradient->check_resolution change_column Change Column (Different Selectivity) change_column->check_resolution check_resolution->change_gradient No check_resolution->change_column Still No end_good Problem Solved check_resolution->end_good Yes end_bad Consider Alternative Chromatography (HILIC) check_resolution->end_bad Persistent Issue

Caption: A logical workflow for troubleshooting co-elution issues.

Analytical Workflow for Quetiapine Metabolite Analysis

Analytical_Workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (LLE or SPE) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data quant Quantification & Reporting data->quant

Caption: A typical workflow for the analysis of Quetiapine metabolites.

References

Technical Support Center: Analysis of Quetiapine Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of quetiapine sulfone N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from other metabolites?

This compound (also known as Quetiapine N,S,S-Trioxide) is a potential metabolite of quetiapine that has undergone oxidation at both the sulfur atom of the dibenzothiazepine ring to form a sulfone (SO2) and at one of the nitrogen atoms in the piperazine ring to form an N-oxide. Its molecular formula is C21H25N3O5S. This distinguishes it from the more commonly reported metabolites:

  • Quetiapine N-oxide: Oxidation only at the piperazine nitrogen.

  • Quetiapine Sulfoxide: Oxidation at the sulfur atom to a sulfoxide (S=O).

Q2: What are the main challenges in detecting this compound?

The primary challenges in detecting this compound are its potential for low abundance in biological samples and its inherent instability. N-oxide compounds are known to be susceptible to degradation, and there is evidence to suggest that quetiapine sulfone can degrade to quetiapine sulfoxide. This instability can lead to underestimation of its concentration or even failure to detect it. Careful sample handling and optimized analytical conditions are crucial.

Q3: What is the expected protonated molecular ion ([M+H]+) for this compound in mass spectrometry?

Given the molecular formula C21H25N3O5S, the expected monoisotopic mass is approximately 431.1515 g/mol . Therefore, in positive ion mode mass spectrometry, the protonated molecular ion [M+H]+ would be observed at an m/z of approximately 432.1588.

Q4: Are there any commercially available reference standards for this compound?

Yes, reference standards for this compound (Quetiapine N,S,S-Trioxide) are available from various chemical suppliers. It is highly recommended to use a certified reference standard for method development and quantification to ensure accurate identification and measurement.

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound
Possible Cause Suggested Solution
Analyte Instability N-oxide metabolites can be unstable and may have degraded during sample collection, storage, or preparation.[1] Ensure samples are stored at -80°C immediately after collection. Minimize freeze-thaw cycles. Keep samples on ice during preparation. Avoid high temperatures and exposure to strong acids or bases.
Inefficient Extraction The polarity of this compound may differ significantly from quetiapine and other metabolites. Optimize the sample preparation method. If using liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), screen different sorbents (e.g., mixed-mode cation exchange).
Sub-optimal Ionization The ionization efficiency of the sulfone N-oxide may be low under the current mass spectrometer source conditions. Optimize source parameters such as capillary voltage, source temperature, and gas flows. Electrospray ionization (ESI) in positive mode is generally suitable for quetiapine and its metabolites.
Incorrect MRM Transitions The selected precursor and product ions may not be optimal or correct. Infuse a solution of the reference standard to determine the most abundant and stable fragment ions. See the proposed MRM transitions in the Experimental Protocols section.
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause Suggested Solution
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte. Improve chromatographic separation to move the analyte peak away from areas of significant matrix interference. Use a stable isotope-labeled internal standard (if available) that co-elutes with the analyte to compensate for matrix effects. Evaluate different sample cleanup techniques (e.g., SPE over protein precipitation).
Analyte Degradation Post-extraction The analyte may be degrading in the autosampler. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. Perform a stability test of the extracted samples in the autosampler over a typical run time.
Carryover The analyte may be adsorbing to components of the LC system. Optimize the needle wash solution in the autosampler; a wash solution containing a higher percentage of organic solvent and a small amount of acid or base may be more effective. Inject a blank sample after a high-concentration sample to check for carryover.
Issue 3: Difficulty Distinguishing this compound from Other Metabolites
Possible Cause Suggested Solution
Co-elution of Isomers/Related Metabolites Quetiapine N-oxide and sulfoxide have different masses, but other positional isomers or degradation products might interfere. Optimize the chromatographic method to achieve baseline separation of all relevant metabolites. A gradient elution with a high-resolution column is recommended.
In-source Fragmentation or Degradation The sulfone N-oxide might be degrading to the sulfoxide in the mass spectrometer source. Use "soft" ionization conditions to minimize in-source fragmentation.[1] This can be achieved by reducing the source temperature and declustering potential.

Quantitative Data

The following tables summarize quantitative data for quetiapine and its major metabolites from various published LC-MS/MS methods. Data for this compound is limited in the literature; therefore, the development of a specific and validated method is recommended.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Quetiapine and its Metabolites.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
QuetiapineHuman Plasma0.910.0[2]
N-desalkylquetiapineHuman Plasma0.310.0[2]
7-hydroxyquetiapineHuman Plasma0.310.0[2]
QuetiapineHuman Plasma-0.5[3]
NorquetiapineHuman Plasma-0.6[3]
QuetiapineHuman Plasma-1.0[4]

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound

a. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., quetiapine-d8).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the entire sample onto a mixed-mode cation exchange SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 432.2To be determinedTo be optimized
Quetiapine384.2253.1To be optimized
Quetiapine Sulfoxide400.2253.1To be optimized
Quetiapine N-oxide400.2To be determinedTo be optimized
Quetiapine-d8 (IS)392.2257.1To be optimized

Note on MRM for Sulfone N-Oxide: The product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Likely product ions would result from the loss of the sulfone group, the N-oxide group, and fragmentation of the piperazine ring.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification Troubleshooting_Tree start Poor or No Signal for Analyte check_stability Is the analyte known to be unstable? start->check_stability handle_carefully Implement careful sample handling: - Store at -80°C - Minimize freeze-thaw - Keep samples cold check_stability->handle_carefully Yes check_ms Are MS parameters optimized? check_stability->check_ms No handle_carefully->check_ms optimize_ms Optimize source conditions and MRM transitions using a standard check_ms->optimize_ms No check_extraction Is the extraction recovery low? check_ms->check_extraction Yes optimize_ms->check_extraction optimize_extraction Test different extraction solvents/pH (LLE) or sorbents (SPE) check_extraction->optimize_extraction Yes end_node Signal Improved check_extraction->end_node No optimize_extraction->end_node

References

Preventing degradation of Quetiapine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Quetiapine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Quetiapine?

A1: Quetiapine is most susceptible to degradation under oxidative, acidic, and basic conditions.[1][2][3] Exposure to light (photolysis) can also lead to degradation.[2][3][4] The main degradation products are formed through oxidation, leading to N-oxide and S-oxide forms of the molecule.[5] Hydrolysis under acidic or basic conditions also results in specific degradation products.[1][2][3]

Q2: What are the initial signs of Quetiapine degradation in my sample?

A2: During chromatographic analysis, the appearance of extra peaks in the chromatogram, particularly at different retention times from the parent Quetiapine peak, is a primary indicator of degradation.[1] A decrease in the peak area or height of the Quetiapine peak compared to a fresh or control sample also suggests degradation.

Q3: How can I minimize oxidation of Quetiapine during sample preparation?

A3: To minimize oxidation, it is crucial to avoid oxidizing agents. Use deoxygenated solvents by sparging with an inert gas like nitrogen. It is also advisable to work with fresh samples and reagents. In some cases, the addition of antioxidants may be considered, but their compatibility with the analytical method must be verified. Storing samples at low temperatures and protecting them from light can also help reduce oxidative stress.[6][7]

Q4: What pH range is optimal for maintaining Quetiapine stability?

A4: Quetiapine is susceptible to both acid and base hydrolysis.[1] While a specific optimal pH is not universally defined and depends on the sample matrix, it is generally recommended to maintain the pH of the sample solution close to neutral. If the analytical method requires acidic or basic conditions, exposure time should be minimized, and the analysis should be performed promptly after preparation.

Q5: How does temperature affect Quetiapine stability?

A5: Elevated temperatures can accelerate the degradation of Quetiapine, particularly in the presence of other stress factors like acid or base.[8] It is recommended to store stock solutions and prepared samples at refrigerated temperatures (e.g., 4°C) to enhance stability.[6][7] For long-term storage, freezing may be appropriate, but freeze-thaw stability should be evaluated.

Troubleshooting Guide

This guide addresses common issues encountered during Quetiapine sample preparation.

TroubleshootingGuide cluster_start cluster_conditions Identify Potential Cause cluster_solutions Corrective Actions cluster_end start Start: Unexpected Peaks or Low Quetiapine Recovery Oxidation Suspicion of Oxidation start->Oxidation Extra peaks at known oxide RRTs? Hydrolysis Suspicion of Acid/Base Hydrolysis start->Hydrolysis pH of sample is acidic or basic? Photodegradation Suspicion of Photodegradation start->Photodegradation Sample exposed to light? SolveOxidation Use Deoxygenated Solvents Add Antioxidant (if compatible) Store at Low Temperature Oxidation->SolveOxidation SolveHydrolysis Adjust pH to Neutral Minimize Exposure to Acid/Base Use Fresh Buffers Hydrolysis->SolveHydrolysis SolvePhotodegradation Use Amber Vials Work in Low Light Conditions Protect from Direct Light Photodegradation->SolvePhotodegradation end End: Stable Quetiapine Sample SolveOxidation->end SolveHydrolysis->end SolvePhotodegradation->end

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of QuetiapineInvestigate the source of degradation (oxidation, hydrolysis, photolysis). Compare retention times to known degradation products if available.
Low recovery of Quetiapine Degradation during sample processingMinimize exposure to harsh conditions (extreme pH, high temperature, light). Use fresh solvents and reagents.
Inconsistent results between replicates Ongoing degradation in prepared samplesAnalyze samples immediately after preparation. If not possible, store them at low temperatures (e.g., 4°C) and protected from light. Evaluate the stability of the sample solution over time.

Quantitative Data Summary

The following table summarizes the degradation of Quetiapine under various forced degradation conditions as reported in the literature.

Stress Condition Duration Temperature % Degradation Reference
0.1 N HCl24 hoursNot Specified84.9%[1]
0.1 N HCl48 hoursNot Specified100%[1]
1 N HCl4 days60°C7.48%[8]
0.1 N NaOH24 hoursNot Specified33.1%[1]
0.1 N NaOH48 hoursNot Specified66.1%[1]
3% H₂O₂24 hoursNot Specified11.5%[1]
3% H₂O₂48 hoursNot Specified100%[1]
30% H₂O₂1 hour60°CSignificant Degradation[5]
Thermal36 hours80°C8.42%[9]
PhotolyticNot SpecifiedNot Specified5.45%[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Quetiapine to assess its stability under various stress conditions.

Materials:

  • Quetiapine Fumarate reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Quetiapine Fumarate in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.

  • Acid Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 1 N HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of NaOH.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Take an aliquot of the stock solution and add an equal volume of 1 N NaOH.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of HCl.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Take an aliquot of the stock solution and add an equal volume of 30% H₂O₂.[5]

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[5]

    • After the incubation period, dilute the solution to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the Quetiapine stock solution in a temperature-controlled environment (e.g., oven at 80°C) for a specified duration.[9]

    • After the exposure, allow the sample to cool to room temperature and dilute for analysis.

  • Photolytic Degradation:

    • Expose a sample of the Quetiapine stock solution to a light source (e.g., UV lamp or daylight) for a defined period.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute both the exposed and control samples for analysis.

  • Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the remaining Quetiapine.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Quetiapine Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 30% H₂O₂, 60°C) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (e.g., UV light) Stock->Photo Neutralize Neutralize (for Acid/Base) and Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Compare with Control and Quantify Degradation HPLC->Data

References

Technical Support Center: Troubleshooting Matrix Effects in Quetiapine Sulfone N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of Quetiapine Sulfone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in the quantification of this compound?

A: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3][4] In the quantification of this compound, these interfering components can be endogenous substances from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins, or exogenous substances like anticoagulants.[3] This interference can lead to ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the analytical method.[3][4][5]

Q2: How can I qualitatively assess if my analysis is affected by matrix effects?

A: A common qualitative method is the post-column infusion technique.[1][3][6] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (a dip or rise) in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.[1][3]

Q3: What is a quantitative approach to evaluate the extent of the matrix effect?

A: The post-extraction spike method is a widely accepted quantitative approach.[3][6][7] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a pre-extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q4: What are the primary strategies to minimize or eliminate matrix effects?

A: The main strategies revolve around three key areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering components.[1] Protein precipitation (PPT) is a simpler but generally less clean method.[1]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[1][7]

  • Internal Standard Selection: Using a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4), is the most effective way to compensate for matrix effects.[7] The IS should co-elute with the analyte and experience similar ionization suppression or enhancement.

Troubleshooting Guides

Guide 1: Investigating and Confirming Matrix Effects

This guide provides a step-by-step approach to determine if inconsistent or inaccurate results are due to matrix effects.

Symptoms:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification, especially at lower concentrations.

  • Drifting calibration curve slopes between analytical runs.

  • Significant differences in results between different lots of biological matrix.

Workflow:

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mitigation Strategy A Observe Inconsistent Results B Prepare Post-Extraction Spiked Samples (Analyte in Extracted Blank Matrix) A->B C Prepare Neat Standard Solutions (Analyte in Solvent) A->C D Analyze Both Sets by LC-MS/MS B->D C->D E Compare Peak Areas D->E F Calculate Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) E->F G MF < 0.85 (Ion Suppression) MF > 1.15 (Ion Enhancement) F->G H No Significant Matrix Effect (Investigate Other Issues) G->H 0.85 ≤ MF ≤ 1.15 I Proceed to Troubleshooting Guide 2 G->I Yes

Figure 1: Workflow for the investigation and quantitative assessment of matrix effects.

Guide 2: Systematic Approach to Mitigating Matrix Effects

Once a matrix effect is confirmed, follow this guide to systematically address the issue.

Decision Tree:

G A Matrix Effect Confirmed B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in Use? A->B C Implement SIL-IS for this compound B->C No D Evaluate Sample Preparation Method B->D Yes J Re-evaluate Matrix Effect Using Guide 1 C->J E Current Method: Protein Precipitation (PPT) D->E G Optimize Chromatographic Separation D->G LLE or SPE already in use F Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) E->F F->J H Modify Gradient Profile to Separate Analyte from Suppression/Enhancement Zone G->H I Evaluate a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) H->I I->J G Quetiapine Quetiapine Sulfoxidation Sulfoxidation (CYP3A4) Quetiapine->Sulfoxidation N_dealkylation N-dealkylation Quetiapine->N_dealkylation Hydroxylation 7-Hydroxylation (CYP2D6, CYP3A4) Quetiapine->Hydroxylation Quetiapine_Sulfoxide Quetiapine Sulfoxide Sulfoxidation->Quetiapine_Sulfoxide Norquetiapine Norquetiapine (Active Metabolite) N_dealkylation->Norquetiapine Hydroxyquetiapine 7-Hydroxyquetiapine Hydroxylation->Hydroxyquetiapine Oxidation Further Oxidation Quetiapine_Sulfone_N_Oxide This compound (and other oxidized metabolites) Oxidation->Quetiapine_Sulfone_N_Oxide Quetiapine_Sulfoxide->Oxidation

References

Technical Support Center: Extraction of Quetiapine & Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the extraction of quetiapine and its primary active metabolite, N-desalkylquetiapine (norquetiapine), from plasma samples.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for quetiapine and its metabolites: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The choice depends on your specific experimental needs.

  • Protein Precipitation (PPT): This is the simplest and fastest method, making it suitable for high-throughput screening.[6][7] However, it is the least clean method and may result in significant matrix effects, potentially impacting the sensitivity and accuracy of LC-MS/MS analysis.[8] Acetonitrile is a commonly used precipitation solvent.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent. It can significantly improve sensitivity and recovery.[9] The choice of solvent and pH are critical for efficient extraction.[1][3][10] For quetiapine, which is a basic compound, adjusting the plasma pH to an alkaline value (e.g., pH 10) is recommended to ensure it is in its uncharged form for better extraction into an organic solvent like tert-butyl methyl ether.[1][3]

  • Solid-Phase Extraction (SPE): SPE is the most selective method, providing the cleanest extracts and minimizing matrix effects.[11] It involves more steps (conditioning, loading, washing, eluting) but often results in the highest quality data.[12] Reversed-phase (e.g., C18) or polymer-based cartridges (e.g., HLB) are commonly used.[11][13]

Q2: What are the key metabolites of quetiapine I should consider?

A2: The primary active metabolite is N-desalkylquetiapine (norquetiapine) . This metabolite is a potent norepinephrine reuptake inhibitor and contributes significantly to quetiapine's antidepressant effects.[4][5][14] Another metabolite sometimes considered is 7-hydroxyquetiapine.[1][2][3] Analytical methods should ideally be validated for both quetiapine and norquetiapine.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, particularly ion suppression, are a common challenge. To minimize them:

  • Opt for a more rigorous extraction method like SPE or LLE over PPT.[11]

  • Ensure chromatographic separation of analytes from endogenous plasma components like phospholipids.[10]

  • Use a stable isotope-labeled internal standard for both quetiapine and its metabolites to compensate for signal variations.

  • Evaluate the matrix effect during method validation by comparing the analyte response in post-extraction spiked blank plasma with the response in a neat solution.[15][16]

Q4: Are there stability concerns for quetiapine in plasma samples?

A4: Quetiapine is generally stable in plasma through several freeze-thaw cycles.[15][16] However, it is crucial to perform stability tests as part of your validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure sample integrity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incorrect pH (LLE): Quetiapine (a weak base) may be in its ionized form, which is not efficiently extracted into the organic solvent.1. Adjust Sample pH: Increase the pH of the plasma sample to >9.0 (e.g., pH 10) before extraction to neutralize the analyte.[1][3]
2. Inappropriate Solvent (LLE/SPE): The polarity of the extraction or elution solvent may not be optimal for the analytes.2. Optimize Solvents: Test different LLE solvents (e.g., tert-butyl methyl ether, ethyl acetate) or SPE elution solvents (e.g., methanol, acetonitrile, potentially with a modifier like formic acid or ammonia).[1][17][18]
3. Insufficient Elution Volume (SPE): The volume of the elution solvent may not be enough to completely recover the analyte from the SPE cartridge.3. Increase Elution Volume: Test increasing elution volumes (e.g., in 200 µL increments) and analyze each fraction to create an elution profile.[13]
4. Incomplete Protein Precipitation (PPT): Insufficient volume of precipitant can lead to incomplete protein removal, trapping the analyte.4. Adjust Solvent Ratio: Ensure a sufficient ratio of organic solvent to plasma, typically 3:1 (v/v) of acetonitrile to plasma.[19]
High Variability in Results 1. Inconsistent Technique: Manual extraction steps, especially in SPE, can introduce variability between samples.1. Standardize & Automate: Follow a strict Standard Operating Procedure (SOP). Use a positive pressure or vacuum manifold for consistent flow rates in SPE.[13] Consider automated systems for high throughput.[13]
2. Matrix Effects: Co-eluting endogenous compounds from the plasma are interfering with analyte ionization.2. Improve Cleanup: Switch from PPT to LLE or SPE. Optimize the wash step in SPE by using a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[13]
3. Analyte Binding: Non-specific binding of quetiapine to plasticware or glassware.3. Use Low-Binding Materials: Utilize low-binding microcentrifuge tubes and pipette tips or silanized glassware.[13]
Clogged SPE Cartridge or PPT Plate 1. Particulates in Sample: Plasma sample may contain fibrin clots or other particulates.1. Pre-filter or Centrifuge: Centrifuge plasma samples at high speed before extraction to pellet any particulates.
2. Insufficient Pretreatment: Plasma proteins were not fully precipitated or the sample was too viscous.2. Dilute Sample: Dilute the plasma sample with water or buffer before loading onto the SPE cartridge.[12]

Quantitative Data Summary

The following tables summarize typical performance data for different extraction methods. Values can vary based on specific laboratory conditions and instrumentation.

Table 1: Comparison of Extraction Method Performance for Quetiapine

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >85% (Variable)55% - 94%[1][15]50% - >95%[9][20]
Matrix Effect High potentialModerateLow to negligible[11]
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL[6][7]0.25 - 1.0 ng/mL[1][2][3]~1 ng/mL[20]
Throughput HighMediumLow to Medium
Extract Cleanliness LowMediumHigh

Note: Recovery for LLE can be highly dependent on the chosen solvent and pH conditions.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This method is rapid and requires minimal steps, ideal for quick screening.

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a cleaner sample than PPT.

  • Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.[3]

  • Add 70 µL of 1 M ammonium hydroxide solution to adjust the pH to an alkaline level.[3]

  • Add the internal standard.

  • Add 1000 µL of tert-butyl methyl ether.[3]

  • Vortex for 3 minutes to ensure efficient partitioning of the analytes into the organic layer.[3]

  • Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Transfer 850 µL of the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.[3]

  • Evaporate the organic solvent to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.[3]

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol yields the cleanest extract, minimizing matrix effects.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the plasma sample (pre-treated by dilution with buffer if necessary) onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% aqueous methanol) to remove polar interferences and salts.[17]

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining water.

  • Elution: Elute quetiapine and its metabolites by passing 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, sometimes with 1-2% formic acid or ammonium hydroxide) through the cartridge.[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.

Visualized Workflows

PPT_Workflow start Plasma Sample (100 µL) step1 Vortex (1 min) start->step1 Add Acetonitrile (300 µL) + Internal Standard process process output output step2 Centrifuge (12,000 x g, 10 min) step1->step2 Precipitate Proteins supernatant Supernatant step2->supernatant Collect Supernatant waste Protein Pellet step2->waste Discard Pellet step3 Evaporate to Dryness supernatant->step3 step4 Reconstitute in Mobile Phase step3->step4 end Inject for LC-MS/MS step4->end

Caption: Protein Precipitation (PPT) workflow for sample preparation.

LLE_Workflow start Plasma Sample (500 µL) step1 Add Organic Solvent (e.g., tert-Butyl Methyl Ether) start->step1 Add NH4OH + Internal Standard process process output output step2 Vortex (3 min) step1->step2 step3 Centrifuge (12,000 rpm, 10 min) step2->step3 Partition Analytes organic_layer Organic Phase step3->organic_layer Collect Organic Layer waste Aqueous/Protein Layer step3->waste Discard Aqueous Layer step4 Evaporate to Dryness organic_layer->step4 step5 Reconstitute in Mobile Phase step4->step5 end Inject for LC-MS/MS step5->end

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

SPE_Workflow cluster_spe SPE Cartridge start Plasma Sample step2 2. Load Sample start->step2 process process waste waste output output step1 1. Condition (Methanol -> Water) waste1 Waste step1->waste1 To Waste step3 3. Wash (e.g., 5% Methanol) waste2 Waste step2->waste2 Flow-through to Waste step4 4. Elute (e.g., Methanol) waste3 Waste step3->waste3 Wash to Waste eluate Analyte Eluate step4->eluate Collect Eluate step5 Evaporate & Reconstitute eluate->step5 end Inject for LC-MS/MS step5->end

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

References

Stability issues of Quetiapine Sulfone N-Oxide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Quetiapine Sulfone N-Oxide and related oxidized species in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also referred to as Quetiapine N,S,S-Trioxide, is a potential oxidation product of Quetiapine. It represents a high oxidation state of the molecule, with oxidation occurring at both the sulfur atom of the thiazepine ring (forming a sulfone) and the nitrogen atom of the piperazine ring (forming an N-oxide). The structure of Quetiapine makes it susceptible to oxidation at these sites.[1][2]

Q2: Under what conditions does Quetiapine degrade to its oxidized forms in solution?

Quetiapine is known to be particularly susceptible to degradation under oxidative and hydrolytic conditions.[3][4] Forced degradation studies have shown that significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) and under acidic and basic conditions.[5][6][7] For instance, significant degradation of quetiapine has been observed when subjected to 30% H₂O₂ at 60°C for one hour, leading to the formation of the N-Oxide and S-Oxide (sulfoxide).[5]

Q3: I am observing unexpected peaks in my chromatogram when analyzing a solution of what I believe to be this compound. What could be the cause?

Unexpected chromatographic peaks could be due to several factors:

  • Degradation: Quetiapine sulfone itself has been reported to be unstable, potentially degrading to quetiapine sulfoxide.[3] It is plausible that this compound also has limited stability in certain solutions and may be degrading to other forms.

  • Presence of other oxidized species: The synthesis or storage of your compound might have resulted in a mixture of different oxidation products, such as Quetiapine N-oxide, Quetiapine S-oxide (sulfoxide), and the parent drug, Quetiapine.[1]

  • Interaction with solvent: The solvent system you are using might be promoting degradation. For example, acidic or basic mobile phases could facilitate hydrolysis.

Q4: My solution of this compound is changing color. Is this related to instability?

A change in solution color is often an indicator of chemical degradation. The formation of degradation products with different chromophores can lead to visible changes. It is recommended to re-analyze the solution using a stability-indicating method, such as reverse-phase HPLC with UV detection, to identify any new degradation products.

Q5: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

To minimize degradation, consider the following:

  • Solvent Selection: Use high-purity solvents and avoid those that may contain peroxide impurities. Consider using a neutral, buffered aqueous solution or an organic solvent like acetonitrile or methanol for stock solutions.

  • pH Control: Maintain a neutral pH if possible, as both acidic and basic conditions can promote hydrolysis.[4][6]

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) and protect from light to minimize thermal and photodegradation.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent further oxidation.

  • Fresh Preparation: Ideally, prepare solutions fresh before each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of main peak area in HPLC analysis. Degradation of this compound in the analytical mobile phase or sample diluent.Investigate the pH and composition of your mobile phase and diluent. A neutral pH is generally preferred. Evaluate the stability of the compound in your chosen solvent system over time.
Appearance of multiple new peaks during a time-course experiment. The compound is degrading into several different products.Perform peak purity analysis using a PDA detector to check for co-eluting peaks. Attempt to identify the degradation products using LC-MS/MS. This can provide mass information to help elucidate the structures.[4]
Inconsistent results between experimental replicates. Instability of the compound in the experimental medium (e.g., cell culture media, buffer).Assess the stability of this compound directly in the experimental medium under the same conditions (time, temperature, pH) but without the biological system.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.Verify the solubility of your compound in the chosen solvent. Consider using a co-solvent or adjusting the pH if it improves solubility and stability. Filter the solution before use.

Data Presentation

Table 1: Summary of Quetiapine Fumarate Degradation under Forced Conditions

Stress ConditionTime% Degradation of Quetiapine FumarateMajor Degradation Products Formed
0.1N HCl24 hours84.9%Hydrolytic degradation products
0.1N HCl48 hours100%Hydrolytic degradation products
0.1N NaOH24 hours33.1%Hydrolytic degradation products
0.1N NaOH48 hours66.1%Hydrolytic degradation products
3% H₂O₂24 hours11.5%Oxidative degradation products (N-Oxide, S-Oxide)
3% H₂O₂48 hours100%Oxidative degradation products (N-Oxide, S-Oxide)

Data synthesized from forced degradation studies.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study for Quetiapine and its Oxidized Derivatives

This protocol is a general guideline for assessing the stability of a compound under stress conditions, adapted from published methods for Quetiapine.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours). Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration. Also, expose the stock solution to the same temperature.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a wavelength of around 252 nm.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H₂O₂, 60°C) stock->oxidative thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo sampling Sample at Time Points (e.g., 0, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize For Acid/Base Samples hplc HPLC Analysis (C18, UV 252nm) sampling->hplc neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway quetiapine Quetiapine n_oxide Quetiapine N-Oxide quetiapine->n_oxide Oxidation (N) s_oxide Quetiapine S-Oxide (Sulfoxide) quetiapine->s_oxide Oxidation (S) hydrolysis_products Hydrolysis Products quetiapine->hydrolysis_products Acid/Base Hydrolysis sulfone_n_oxide This compound n_oxide->sulfone_n_oxide Further Oxidation (S) sulfone Quetiapine Sulfone s_oxide->sulfone Further Oxidation (S) sulfone->s_oxide Instability sulfone->sulfone_n_oxide Further Oxidation (N)

Caption: Putative degradation pathways of Quetiapine.

References

Minimizing ion suppression in LC-MS/MS analysis of Quetiapine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of Quetiapine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I'm observing poor sensitivity and a noisy baseline for Quetiapine and its metabolites. What are the likely causes and how can I fix this?

Answer: Poor sensitivity and a noisy baseline are often indicative of significant ion suppression. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2] The primary culprits are often endogenous materials from biological samples.[3]

Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Sample Preparation: Inadequate cleanup of biological samples is a major source of matrix components that cause ion suppression.[4][5]

    • Protein Precipitation (PPT): While quick, PPT may not completely remove proteins and phospholipids, which are known to cause ion suppression.[4] If you are using PPT and observing issues, consider a more rigorous sample cleanup method.

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances than PPT.[5][6]

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components and minimizing ion suppression.[3][4][5] A study demonstrated that a clean-up of plasma extracts based on ion exchange leads to minimal ion suppression.[3]

  • Optimize Chromatographic Conditions: Proper chromatographic separation is key to resolving your analytes from interfering matrix components.[5]

    • Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) as a mobile phase additive, as it is known to cause significant ion suppression in ESI-MS.[7] Formic acid, ammonium formate, or ammonium acetate are generally better choices for LC-MS applications.[8][9]

    • Gradient Elution: Optimize your gradient to ensure that matrix components elute at different retention times from your analytes of interest.

  • Check Your Mass Spectrometer Source Parameters: The settings of your electrospray ionization (ESI) source can significantly impact the degree of ion suppression.

    • Ionization Mode: While Quetiapine is typically analyzed in positive ion mode, switching to negative ion mode can sometimes reduce ion suppression as fewer compounds are ionized.[6] However, this is only feasible if your analytes can be ionized in negative mode.

    • Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for your analytes while potentially minimizing the ionization of interfering compounds.[10][11]

Question: My results for Quetiapine show poor reproducibility and accuracy. Could this be related to ion suppression?

Answer: Yes, poor reproducibility and accuracy are classic symptoms of variable ion suppression between samples.[3] If the composition of the matrix varies from one sample to another, the extent of ion suppression will also vary, leading to inconsistent analytical results.

To address this, consider the following:

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Quetiapine and its derivatives is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal intensity.[5]

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[5] This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples, including any matrix effects.

  • Assess Matrix Effect: To confirm if ion suppression is the cause, you can perform a post-column infusion experiment. This involves infusing a constant flow of your analyte solution into the MS detector after the LC column while injecting a blank, extracted matrix sample. Any dip in the baseline signal of your analyte indicates the presence of co-eluting species that are causing ion suppression.[1]

Frequently Asked Questions (FAQs)

What is ion suppression and why is it a problem in LC-MS/MS?

Ion suppression is a phenomenon that occurs in the electrospray ionization (ESI) source of a mass spectrometer where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest.[2] This leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3]

What are the most common sources of ion suppression in the analysis of Quetiapine from biological samples?

The most common sources of ion suppression in bioanalysis are endogenous matrix components such as salts, proteins, and phospholipids.[4] Mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), can also significantly suppress the ionization of analytes.[7]

Which sample preparation technique is best for minimizing ion suppression for Quetiapine analysis?

While the optimal technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of interfering matrix components and minimizing ion suppression.[3][4][5] Liquid-Liquid Extraction (LLE) is also a good option and is often more effective than simple protein precipitation.[5][6]

How can I choose the best mobile phase additives to avoid ion suppression?

For LC-MS/MS analysis with electrospray ionization, volatile mobile phase additives that promote good ionization are preferred. Formic acid, ammonium formate, and ammonium acetate are commonly used and are good alternatives to TFA, which is known to cause significant ion suppression.[7][8][9]

Can optimizing the ESI source parameters completely eliminate ion suppression?

Optimizing ESI source parameters can help to mitigate the effects of ion suppression by enhancing the signal of the analyte of interest.[10][11] However, it is unlikely to completely eliminate ion suppression, especially in the presence of high concentrations of co-eluting matrix components. A combination of effective sample preparation, optimized chromatography, and optimized source parameters is the best approach.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the solid-phase extraction of Quetiapine and its derivatives from human plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Loading: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 6.0) and load the mixture onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical starting conditions for the LC-MS/MS analysis of Quetiapine.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quetiapine: 384.2 > 253.1

      • Norquetiapine: 296.2 > 211.1

      • 7-Hydroxyquetiapine: 400.2 > 269.1

    • Source Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Nebulizer Gas: 40 psi

      • Drying Gas Flow: 10 L/min

      • Drying Gas Temperature: 350°C

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of Quetiapine and the observed matrix effect.

Sample Preparation MethodAnalyteMean Recovery (%)Matrix Effect (%)
Protein Precipitation Quetiapine85.2-25.8
Norquetiapine82.1-29.4
Liquid-Liquid Extraction Quetiapine92.5-10.3
Norquetiapine90.8-12.1
Solid-Phase Extraction Quetiapine98.7-3.5
Norquetiapine97.2-4.8

Data are hypothetical and for illustrative purposes to demonstrate the typical trend observed where SPE provides the highest recovery and minimal matrix effect.

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions cluster_Outcome Desired Outcome Problem Poor Sensitivity & Low Reproducibility SamplePrep Evaluate Sample Preparation Problem->SamplePrep Start Here Chromatography Optimize Chromatography Problem->Chromatography MS_Params Adjust MS Parameters Problem->MS_Params Use_IS Use Stable Isotope Internal Standard Problem->Use_IS Use_SPE Implement SPE or LLE SamplePrep->Use_SPE Change_MP Switch to FA or Ammonium Formate Chromatography->Change_MP Optimize_Source Optimize Source Parameters MS_Params->Optimize_Source Result Minimized Ion Suppression & Reliable Data Use_SPE->Result Change_MP->Result Optimize_Source->Result Use_IS->Result

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_Methods Sample Preparation Methods cluster_Effectiveness Effectiveness in Reducing Ion Suppression PPT Protein Precipitation Low Low PPT->Low LLE Liquid-Liquid Extraction Medium Medium LLE->Medium SPE Solid-Phase Extraction High High SPE->High

Caption: Comparison of sample preparation methods.

References

Method development challenges for simultaneous analysis of Quetiapine and its sulfone N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Quetiapine and its sulfone and N-oxide metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during method development and execution.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution/Overlapping Peaks Inadequate chromatographic separation.- Optimize Mobile Phase: Adjust the pH, organic modifier ratio, or buffer concentration. For example, using a mobile phase of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v) has shown good separation on a C18 column.[1] - Gradient Elution: Employ a gradient elution program to improve the separation of analytes with different polarities. A gradient with 5mM ammonium acetate as mobile phase A and acetonitrile as mobile phase B has been used successfully.[2] - Column Selection: Ensure the column chemistry (e.g., C18) and dimensions are appropriate for the analytes.
Low Analyte Recovery Inefficient sample extraction.- Optimize Extraction Solvent: Test different organic solvents. Tert-butyl methyl ether has been shown to be an effective extraction solvent for Quetiapine and its metabolites from plasma.[3][4] - Adjust pH: The pH of the sample matrix can significantly impact extraction efficiency. For Quetiapine and its metabolites, which are weakly basic, adjusting the plasma pH to around 10.0 can improve extraction into an organic layer.[4][5] - Extraction Technique: Consider alternative extraction methods like solid-phase extraction (SPE) which may offer cleaner extracts and higher recovery.
Poor Sensitivity/Low Signal-to-Noise Ratio - Insufficient sample concentration. - Suboptimal detector settings. - Matrix effects in LC-MS/MS.- Sample Preconcentration: Techniques like field-enhanced sample stacking (FESS) can significantly enhance sensitivity.[3][4] - Detector Optimization (LC-MS/MS): Optimize ionization source parameters (e.g., spray voltage, gas flows) and use selected reaction monitoring (SRM) for higher selectivity and sensitivity.[6] - Matrix Effect Mitigation: Employ stable isotope-labeled internal standards, optimize sample preparation to remove interfering components, or use a different ionization source.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column degradation.- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. - Column Thermostatting: Maintain a constant column temperature (e.g., 25°C or 40°C) to ensure reproducible chromatography.[1][2] - Column Equilibration and Washing: Adequately equilibrate the column before each run and implement a column washing step after each analytical batch.
Analyte Degradation Instability of Quetiapine or its metabolites under analytical conditions.- pH Control: Quetiapine is susceptible to degradation under acidic and oxidative conditions.[7] Ensure the pH of the mobile phase and sample is controlled. - Temperature Control: Store samples at low temperatures (-20°C or -80°C) and minimize their time at room temperature.[3][8] - Protect from Light: If photolability is a concern, protect samples and standards from light.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the simultaneous analysis of Quetiapine and its sulfone and N-oxide metabolites?

A1: The primary challenges include:

  • Structural Similarity: The structural similarities between Quetiapine and its metabolites can make chromatographic separation difficult, leading to co-elution.

  • Polarity Differences: The metabolites can have different polarities, making it challenging to find a single chromatographic condition that provides optimal retention and peak shape for all analytes.

  • Low Concentrations in Biological Matrices: The concentration of metabolites, particularly in plasma or serum, can be very low, requiring highly sensitive analytical methods like LC-MS/MS for accurate quantification.[6][9][10]

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analytes in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.

  • Analyte Stability: Quetiapine can degrade under certain conditions, such as exposure to acidic environments or oxidative stress, which can impact the accuracy of the results.[7]

Q2: Which analytical techniques are most suitable for this analysis?

A2: Several techniques can be used, with the choice depending on the required sensitivity and selectivity:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and cost-effective method suitable for quantifying Quetiapine in pharmaceutical dosage forms.[11][12] However, it may lack the sensitivity required for low concentrations of metabolites in biological fluids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying Quetiapine and its metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[6][9][13]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC, making it a powerful tool for separating complex mixtures of Quetiapine and its metabolites.[8][14]

  • Capillary Electrophoresis (CE): CE, particularly with online preconcentration techniques like field-enhanced sample stacking, can also be a viable method for the analysis of these compounds in plasma.[3][4]

Q3: What are the typical validation parameters for a method analyzing Quetiapine and its metabolites?

A3: A robust analytical method should be validated according to ICH guidelines, including the following parameters:[1]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analytes in the sample matrix under specific storage and processing conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for the analysis of Quetiapine and its metabolites.

Table 1: Linearity and Detection Limits

AnalyteMethodMatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
QuetiapineLC-MS/MSHuman Plasma0.5 - 500-0.5[6]
NorquetiapineLC-MS/MSHuman Plasma0.6 - 600-0.6[6]
QuetiapineLC-MS/MSBlood-0.910.0[9][10]
N-desalkylquetiapineLC-MS/MSBlood-0.310.0[9][10]
7-hydroxyquetiapineLC-MS/MSBlood-0.310.0[9][10]
QuetiapineCE-FESSPlasma3 - 1200.25-[3][4]
NorquetiapineCE-FESSPlasma3 - 1200.50-[3][4]
7-hydroxyquetiapineCE-FESSPlasma3 - 1201.00-[3][4]

Table 2: Precision and Accuracy Data (LC-MS/MS in Human Plasma)

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Quetiapine-< 8.8< 8.8< 103.0[6]
Norquetiapine-< 11.1< 11.1< 108.8[6]

Table 3: Precision and Accuracy Data (CE-FESS in Plasma)

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Quetiapine, Norquetiapine, 7-hydroxyquetiapine5.0, 40.0, 100.0< 15.11< 13.23< 14.05[5]

Experimental Protocols

LC-MS/MS Method for Quetiapine and Norquetiapine in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of Quetiapine and its active metabolite Norquetiapine.[6]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add internal standard solution.

  • Add 50 µL of 1M NaOH.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: Sunfire C18 (50mm × 2.1mm, 5µm)[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • Quetiapine: m/z 384.2 → 253.1

    • Norquetiapine: m/z 296.1 → 221.1

    • Internal Standard (Quetiapine-d8): m/z 392.2 → 258.1

HPLC Method for Quetiapine and Related Compounds in Pharmaceutical Formulations

This protocol is a general representation based on methods for analyzing Quetiapine and its impurities in tablets.[1][11]

a. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Quetiapine Fumarate reference standard in a suitable solvent (e.g., mobile phase or methanol) to obtain a known concentration.

  • Sample Solution: Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a specific dose of Quetiapine into a volumetric flask. Add a portion of the solvent, sonicate to dissolve, and then dilute to volume. Filter the solution before injection.

b. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol (e.g., 45:40:15, v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 220 nm[1]

  • Injection Volume: 20 µL[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration Results quantification->result

Caption: A generalized workflow for the analysis of Quetiapine and its metabolites.

References

Validation & Comparative

Navigating Quetiapine Stability: A Comparative Guide to Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated stability-indicating analytical methods for Quetiapine, an atypical antipsychotic. The following sections detail experimental protocols, present comparative data, and visualize key workflows to aid in the selection and implementation of the most suitable method for your research needs.

Quetiapine, a dibenzothiazepine derivative, is susceptible to degradation under various stress conditions, potentially impacting its efficacy and safety.[1][2][3] Stability-indicating methods are crucial for separating and quantifying the intact drug from its degradation products, providing a clear picture of the drug's stability profile. This guide focuses on comparing High-Performance Liquid Chromatography (HPLC), Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for this purpose.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics. The following tables summarize the key validation parameters of different published methods for the determination of Quetiapine, offering a clear comparison of their performance.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of pharmaceutical compounds. Several stability-indicating HPLC methods have been developed for Quetiapine.

Parameter Method 1 Method 2 Method 3
Column Zorbax SB-Phenyl (250 mm × 4.6 mm, 5 µm)[4]Eclipse XDB C18 (dimensions not specified)Kromasil 100, C18 (30 x 3.0 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile: 0.02 M Phosphate buffer (50:50, v/v), pH 5.5[4]Methanol: Water (80:20, v/v)A: 0.5% Triethylamine buffer (pH 4.8), B: 100% Acetonitrile (Gradient)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]0.9 ml/min[6]
Detection UV at 254 nm[4]Not specifiedUV at 240 nm[5]
Linearity Range 0.08–20 µg/mL[4]1-20 µg/mL0.052 - 3.289 µg/mL[5]
LOD 0.03 µg/mL[4]Not specified0.017 - 0.027 µg/mL[5]
LOQ 0.08 µg/mL[4]Not specified0.052 - 0.086 µg/mL[5]
Accuracy (% Recovery) 99.96 ± 1.25% (bulk drug)[4]99.8 ± 0.7%96.7 - 106.92%[5]
Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) Method

RP-UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Parameter Method 4
Column Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm)[7][8]
Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2), B: Acetonitrile: Methanol (80:20, v/v) (Gradient)[7][8][9]
Flow Rate 0.5 mL/min[7]
Detection UV at 252 nm[7][8][9]
Linearity Range Not specified
LOD Not specified
LOQ Not specified
Precision (%RSD) 0.38%[7]
High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC provides a simple and cost-effective alternative for the quantification of Quetiapine.

Parameter Method 5
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Ethyl acetate: Methanol: 10% Ammonium hydroxide (8.5:1:0.5, by volume)
Detection Densitometric measurement at 302 nm
Linearity Range 4-20 µ g/band
LOD Not specified
LOQ Not specified
Accuracy (% Recovery) 99.9 ± 0.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the typical experimental protocols for forced degradation studies and the chromatographic analysis of Quetiapine.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Degradation: The drug sample is typically treated with 1N HCl and refluxed at 80°C for 1 hour.[5] The solution is then neutralized with 1N NaOH.[5]

  • Base Degradation: The sample is stressed with 2N NaOH for 2 hours, followed by neutralization with 2N HCl.[5]

  • Oxidative Degradation: The drug is exposed to a solution of hydrogen peroxide (e.g., 1% or 3% H₂O₂) for a specified period (e.g., 20 minutes to 24 hours).[5][11]

  • Thermal Degradation: Solid drug samples are exposed to high temperatures (e.g., 120°C) for a duration of 12 hours.[5]

  • Photolytic Degradation: The drug is exposed to UV and visible light to assess its photosensitivity.[5]

  • Hydrolytic Degradation: The sample is refluxed with water for 2 hours at 80°C.[5]

Sample Preparation for Analysis

A common procedure for preparing tablet dosage forms for analysis involves the following steps:

  • Weigh and crush a representative number of tablets (e.g., 20) to obtain a fine powder.[5]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Quetiapine (e.g., 100 mg).[5]

  • Transfer the powder to a volumetric flask and add a suitable diluent.[5]

  • Sonicate the mixture for a specified time (e.g., 20 minutes) to ensure complete dissolution of the drug.[5]

  • Dilute the solution to the final volume with the diluent.[5]

  • Centrifuge or filter the solution through a membrane filter (e.g., 0.45 µm) to remove any undissolved excipients before injection into the chromatographic system.[5]

Visualizing the Workflow and Degradation Pathway

Understanding the experimental workflow and the degradation pathway of Quetiapine is crucial for method development and validation. The following diagrams, generated using Graphviz, provide a visual representation of these processes.

G cluster_0 Forced Degradation Studies cluster_1 Sample Preparation & Analysis cluster_2 Method Validation A Quetiapine Drug Substance/Product B Acid Hydrolysis (e.g., 1N HCl, 80°C) A->B C Base Hydrolysis (e.g., 2N NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Degradation (e.g., 120°C) A->E F Photolytic Degradation (UV/Vis light) A->F G Stressed Samples B->G C->G D->G E->G F->G H Neutralization/Dilution G->H I Chromatographic Analysis (HPLC/UPLC/HPTLC) H->I J Data Acquisition & Processing I->J K Specificity J->K L Linearity & Range J->L M Accuracy & Precision J->M N LOD & LOQ J->N O Robustness J->O

Caption: Experimental workflow for a stability-indicating method validation.

Quetiapine primarily degrades under oxidative and hydrolytic conditions.[1][2][9][11] The major degradation products identified include Quetiapine N-oxide and Quetiapine lactam.[4] Understanding the degradation pathway is essential for ensuring that the analytical method can effectively separate these degradants from the parent drug.

G cluster_degradation Degradation Pathways Quetiapine Quetiapine Oxidative Oxidative Stress (e.g., H2O2) Quetiapine->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Quetiapine->Hydrolytic Degradant1 Quetiapine N-oxide Oxidative->Degradant1 Degradant2 Quetiapine Sulfoxide Oxidative->Degradant2 Degradant3 Hydroxy Quetiapine Oxidative->Degradant3 Degradant4 Quetiapine Lactam Hydrolytic->Degradant4

Caption: Simplified degradation pathway of Quetiapine under stress conditions.

References

A Comparative Analysis of Quetiapine Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the metabolic pathways and resulting metabolites of the atypical antipsychotic quetiapine reveals significant species-specific variations. This guide provides a comparative analysis of quetiapine metabolism in humans and key preclinical species, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and toxicology.

Quetiapine, a widely prescribed medication for the treatment of schizophrenia and bipolar disorder, undergoes extensive hepatic metabolism, resulting in a complex profile of metabolites. The primary routes of biotransformation involve sulfoxidation, N-dealkylation, and hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. Understanding the species-specific differences in these metabolic pathways is crucial for the accurate interpretation of preclinical data and the successful translation of findings to human clinical trials.

Comparative Metabolite Profiles

The metabolic fate of quetiapine varies considerably across different species, leading to quantitative and qualitative differences in the resulting metabolite profiles. In humans, the major circulating metabolite is N-desalkylquetiapine, also known as norquetiapine, which is pharmacologically active and contributes significantly to the drug's antidepressant and anxiolytic effects. Other significant human metabolites include 7-hydroxyquetiapine and the inactive quetiapine sulfoxide.

In contrast, preclinical species such as rats and mice exhibit a markedly different metabolic pattern. Studies have shown that the formation of the pharmacologically active norquetiapine is considerably lower in rodents compared to humans[1]. This highlights a critical species-specific difference that can impact the interpretation of efficacy and safety studies conducted in these models. While comprehensive quantitative data across a wide range of species is limited in publicly available literature, the following table summarizes the key metabolites and their general abundance based on available research.

MetaboliteHumanRatMouseDogMonkey
Norquetiapine (N-desalkylquetiapine) MajorMinorMinorData not availableData not available
7-Hydroxyquetiapine MajorMajorData not availableData not availableData not available
Quetiapine Sulfoxide MajorMajorData not availableData not availableData not available
7-hydroxy-N-desalkylquetiapine MinorMinorData not availableData not availableData not available
O-desalkylquetiapine MinorData not availableData not availableData not availableData not available

This table represents a qualitative summary based on available literature. "Major" indicates a principal metabolite, while "Minor" indicates a less abundant one. The lack of "Data not available" signifies a gap in readily accessible, comparative quantitative studies for those species.

Metabolic Pathways and Enzymology

The biotransformation of quetiapine is primarily catalyzed by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for its metabolism in humans[2][3]. CYP2D6 also plays a minor role in the 7-hydroxylation of quetiapine. The activity of these enzymes can vary between species, contributing to the observed differences in metabolite profiles.

Below is a diagram illustrating the primary metabolic pathways of quetiapine.

QuetiapineMetabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 Hydroxyquetiapine 7-Hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine CYP2D6 (minor) CYP3A4 Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 ODesalkyl O-desalkylquetiapine Quetiapine->ODesalkyl CYP3A4 HydroxyNorquetiapine 7-hydroxy-N- desalkylquetiapine Norquetiapine->HydroxyNorquetiapine CYP2D6 FurtherMetabolites Further Metabolites & Conjugation Products Hydroxyquetiapine->FurtherMetabolites Sulfoxide->FurtherMetabolites HydroxyNorquetiapine->FurtherMetabolites ODesalkyl->FurtherMetabolites

Primary metabolic pathways of Quetiapine.

Experimental Protocols

The identification and quantification of quetiapine and its metabolites are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following is a generalized experimental protocol based on published methods.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of quetiapine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for quetiapine and each of its metabolites.

Below is a diagram illustrating a typical experimental workflow for the analysis of quetiapine metabolites.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample AddIS Add Internal Standard & Protein Precipitant Plasma->AddIS Vortex Vortex & Centrifuge AddIS->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Experimental workflow for metabolite analysis.

Conclusion

The metabolism of quetiapine exhibits significant interspecies variability, with the most notable difference being the substantially lower production of the active metabolite norquetiapine in rodents compared to humans. This underscores the importance of careful species selection in preclinical studies and the need for a thorough understanding of comparative metabolism when extrapolating animal data to predict human pharmacokinetics and pharmacodynamics. The use of in vitro systems with liver microsomes from different species can provide valuable early insights into potential metabolic differences. Further research providing detailed quantitative comparisons of quetiapine metabolites in a wider range of species is warranted to refine preclinical models and enhance the predictive power of drug development studies.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Quetiapine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of impurities in Quetiapine, a critical atypical antipsychotic medication. Ensuring the purity of Quetiapine is paramount for its safety and efficacy. This document outlines and compares different validated analytical techniques, offering supporting data and detailed experimental protocols to aid researchers and quality control professionals in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of two common analytical techniques for Quetiapine impurity analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The data presented is a collation from various validated methods to provide a comparative overview.

ParameterRP-HPLC Method 1RP-HPLC Method 2RP-UPLC Method
Principle Reverse Phase ChromatographyReverse Phase ChromatographyReverse Phase Chromatography
Column C18 (250 x 4.6 mm, 5 µm)Waters Symmetry C8 (250 x 4.6mm, 5µm)Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15 v/v/v)[1]Buffer and AcetonitrileSolvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: Acetonitrile:Methanol (80:20 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]Gradient
Detection UV at 220 nm[1]UV at 290 nm[3]UV at 252 nm[2]
Linearity Range LOQ to 120% of standard concentration[1]50-150%[3]-
Correlation Coefficient (r²) > 0.99[1]--
LOD 1% of target concentration (1.25 µg/mL)[1]0.0000437 µg/mL[3]-
LOQ 4% of target concentration (1.25 µg/mL)[1]0.0001325 µg/mL[3]-
Key Impurities Detected Piperazine, Lactam, and Ethanol compounds[1]Quetiapine impurity G[3]Five degradation products[2]

Experimental Protocols

Below are detailed methodologies for the analytical methods cited in this guide.

RP-HPLC Method 1

This method is a simple and sensitive isocratic RP-HPLC method for the determination of Quetiapine and its related compounds.

Chromatographic Conditions:

  • Instrumentation: Waters Alliance 2695 with a 2998 Photodiode Array Detector.[1]

  • Column: C18, 250 x 4.6 mm, 3 µm particle size.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.6), Acetonitrile, and Methanol in the ratio of 45:40:15 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 220 nm.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of Quetiapine hemifumarate and each impurity at a concentration of 125 µg/mL in the mobile phase.[1]

  • Working Standard Solution: Dilute the stock solutions to obtain a final concentration of 1.25 µg/mL in the mobile phase.[1]

RP-HPLC Method 2

This rapid and specific RP-HPLC method was developed for the estimation of Quetiapine impurities in pharmaceutical formulations.

Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters Symmetry C8, 250 x 4.6mm, 5µm.[3]

  • Mobile Phase: A gradient mixture of a buffer and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Ambient.[3]

  • Detection: UV at 290 nm.[3]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Quetiapine at a concentration of 1000 µg/mL in the mobile phase.[3]

  • Impurity Stock Solution: Prepare a stock solution of Quetiapine impurity G at a concentration of 50 µg/mL (5.0 mg in 100 mL) in the diluent.[3]

  • Mixed Standard Solution: Create a mixed standard by combining the Quetiapine and impurity stock solutions to achieve the desired concentrations.[3]

RP-UPLC Method

This stability-indicating RP-UPLC method is designed for the quantitative determination of Quetiapine in pharmaceutical dosage forms.

Chromatographic Conditions:

  • Instrumentation: Waters Acquity UPLC system with a PDA detector.

  • Column: Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.[4]

    • Solvent B: A mixture of acetonitrile and methanol (80:20 v/v).[4]

  • Elution: Gradient elution.[4]

  • Detection: UV at 252 nm.[2]

System Suitability:

  • The method should demonstrate a resolution of not less than 1.5 between critical peak pairs.[4]

  • The tailing factor for the Quetiapine peak should not be more than 2.0.[4]

  • The relative standard deviation (%RSD) of replicate injections should not be more than 2.0%.[4]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that a new or modified method produces results equivalent to an established, validated method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Objective Define Objective (e.g., Method Transfer, Update) Select_Methods Select Reference and Comparator Methods Define_Objective->Select_Methods Define_Criteria Define Acceptance Criteria (e.g., Bias, Precision) Select_Methods->Define_Criteria Prepare_Samples Prepare Homogeneous Sample Sets Define_Criteria->Prepare_Samples Analyze_Reference Analyze Samples with Reference Method Prepare_Samples->Analyze_Reference Analyze_Comparator Analyze Samples with Comparator Method Prepare_Samples->Analyze_Comparator Collect_Data Collect and Tabulate Data Analyze_Reference->Collect_Data Analyze_Comparator->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Conclusion on Method Equivalence Compare_Results->Conclusion

References

Quetiapine Biomarkers: A Comparative Analysis of Quetiapine Sulfoxide and Quetiapine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential biomarkers of the atypical antipsychotic drug quetiapine: Quetiapine Sulfoxide and Quetiapine N-Oxide. The selection of a reliable biomarker is critical for therapeutic drug monitoring (TDM), adherence assessment, and pharmacokinetic studies. This document synthesizes available experimental data to facilitate an informed evaluation of their respective utility.

Executive Summary

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process generates several metabolites, including Quetiapine Sulfoxide and, putatively, Quetiapine N-Oxide. Current research provides substantial evidence supporting the use of Quetiapine Sulfoxide as a viable biomarker for quetiapine exposure. It is a major metabolite found in significant quantities in both plasma and urine, and its plasma concentrations have been shown to correlate strongly with the parent drug.

In contrast, while the existence of Quetiapine N-Oxide as a product of quetiapine oxidation is chemically plausible and it is available as a reference standard, there is a notable absence of published data on its quantification in biological samples from patients undergoing quetiapine treatment. This lack of clinical data currently precludes a direct comparison of its performance against Quetiapine Sulfoxide as a biomarker.

Metabolic Pathway of Quetiapine

The metabolic fate of quetiapine is complex, involving multiple enzymatic pathways. The formation of Quetiapine Sulfoxide is a primary route of metabolism. The potential N-oxidation pathway is less characterized in vivo.

Quetiapine_Metabolism Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine_Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Sulfoxidation) Quetiapine_N_Oxide Quetiapine_N_Oxide Quetiapine->Quetiapine_N_Oxide Oxidation (Putative) Other_Metabolites Other Metabolites (e.g., Norquetiapine, 7-hydroxyquetiapine) Quetiapine->Other_Metabolites CYP3A4, CYP2D6

Caption: Metabolic pathway of Quetiapine.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Quetiapine Sulfoxide. A corresponding entry for Quetiapine N-Oxide is not included due to the absence of published clinical data.

ParameterQuetiapine SulfoxideQuetiapine N-OxideReference
Matrix Human PlasmaNot Reported[1]
Correlation with Plasma Quetiapine StrongNot Reported[1]
Abundance in Urine AbundantNot Reported[2]
Half-life 5-6 hoursNot Reported[3]

Biomarker Performance: Quetiapine Sulfoxide

Plasma: Studies have demonstrated a strong correlation between plasma concentrations of Quetiapine Sulfoxide and the parent drug, quetiapine.[1] This indicates that Quetiapine Sulfoxide levels can serve as a reliable indicator of quetiapine exposure.

Urine: Quetiapine Sulfoxide is a major metabolite found in urine.[2] Its detection can be a valuable tool for monitoring treatment adherence, as it is present in significant amounts. A study on 114 patients prescribed quetiapine showed that including quetiapine sulfoxide in urine drug testing significantly improved the apparent adherence rate from approximately 31% (when testing for quetiapine and 7-hydroxyquetiapine alone) to 47%.[2]

The Case for Quetiapine N-Oxide: A Research Gap

While Quetiapine N-Oxide is a known oxidation product of quetiapine and can be synthesized, there is a significant lack of research into its presence and concentration in biological fluids of patients treated with quetiapine. Without such data, its potential as a biomarker remains unevaluated. Further research, including the development and validation of sensitive analytical methods for its quantification in plasma and urine, is necessary to determine its clinical utility.

Experimental Protocols

Quantification of Quetiapine Sulfoxide in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the analysis of Quetiapine Sulfoxide, based on methodologies described in the literature.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of quetiapine or a structurally similar compound).

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quetiapine Sulfoxide: Precursor ion (Q1) m/z 400.2 → Product ion (Q3) m/z 221.1

    • Internal Standard: (Specific to the chosen standard)

4. Validation Parameters

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Basify Basify with NaOH Add_IS->Basify LLE Liquid-Liquid Extraction (methyl tert-butyl ether) Basify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification of Quetiapine Sulfoxide MS->Quantification

Caption: LC-MS/MS workflow for Quetiapine Sulfoxide.

Conclusion and Future Directions

Based on current evidence, Quetiapine Sulfoxide is a well-established and reliable biomarker for assessing quetiapine exposure and adherence . Its strong correlation with parent drug levels in plasma and its abundance in urine make it a valuable tool for both clinical and research applications.

The potential of Quetiapine N-Oxide as a biomarker remains unknown due to a lack of clinical data. Future research should focus on:

  • Developing and validating sensitive analytical methods for the quantification of Quetiapine N-Oxide in human plasma and urine.

  • Conducting pharmacokinetic studies to determine the concentration-time profile of Quetiapine N-Oxide in patients receiving quetiapine.

  • Investigating the correlation between Quetiapine N-Oxide levels, quetiapine dosage, and clinical outcomes.

Such studies are essential to ascertain whether Quetiapine N-Oxide could offer any advantages over or serve as a complementary biomarker to Quetiapine Sulfoxide for the therapeutic monitoring of quetiapine.

References

A Comparative Guide to the Inter-laboratory Quantification of Quetiapine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quetiapine Metabolism: A Brief Overview

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. This process results in the formation of several metabolites, with the most significant being:

  • N-desalkylquetiapine (Norquetiapine): An active metabolite that contributes to the therapeutic effect of quetiapine.

  • 7-hydroxyquetiapine: Another active metabolite.

  • Quetiapine Sulfoxide: An inactive metabolite.

  • Quetiapine Carboxylic Acid: An inactive metabolite.

The accurate quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of quetiapine in the body.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of quetiapine and its metabolites in human plasma, as reported in peer-reviewed publications. LC-MS/MS is the most commonly employed technique due to its high sensitivity and specificity.

Table 1: Performance Characteristics of LC-MS/MS Methods for N-desalkylquetiapine (Norquetiapine) Quantification

Method ReferenceLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
Davis et al. (2010)[1][2]<0.70 - 500< 9.4< 5.9
Flarakos et al. (2013)[3]0.6 - 600< 108.8< 11.1

Table 2: Performance Characteristics of LC-MS/MS Methods for 7-hydroxyquetiapine Quantification

Method ReferenceLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
Davis et al. (2010)[1][2]<0.70 - 500< 6.4< 6.2
Karaca et al. (2016)86 - 171,000AcceptableAcceptable

Table 3: Performance Characteristics of LC-MS/MS Methods for Quetiapine Sulfoxide Quantification

Method ReferenceLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
Davis et al. (2010)[1][2]<0.70 - 500< 8.6< 9.5
Karaca et al. (2016)42 - 83,350AcceptableAcceptable

Table 4: Performance Characteristics of an LC-MS/MS Method for 7-hydroxy N-desalkylquetiapine Quantification

Method ReferenceLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
Davis et al. (2010)[1][2]<0.70 - 500< 10.0< 6.4

Experimental Protocols

The methodologies summarized above generally follow a standard workflow for bioanalytical method validation, adhering to guidelines from regulatory bodies like the FDA and EMA.[4][5][6] A typical experimental protocol involves the following key steps:

1. Sample Preparation:

  • Objective: To extract the analytes of interest from the biological matrix (e.g., plasma) and remove interfering substances.

  • Common Techniques:

    • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analytes is then collected.

    • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. This method often provides a cleaner extract than PPT.[1][2]

    • Solid-Phase Extraction (SPE): A highly selective method where the analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.

2. Chromatographic Separation:

  • Objective: To separate the parent drug and its metabolites from each other and from any remaining matrix components before they enter the mass spectrometer.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are used.

  • Stationary Phase: Reversed-phase columns, typically C18, are most commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution).

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated analytes with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged molecules from the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity.

4. Method Validation:

  • Objective: To demonstrate that the analytical method is reliable and reproducible for its intended purpose.

  • Key Validation Parameters (as per FDA/EMA guidelines): [4][5][6][7][8]

    • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

    • Accuracy: The closeness of the measured concentration to the true concentration.

    • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.

    • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

    • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.

    • Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions.

    • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analytes.

    • Recovery: The efficiency of the extraction procedure.

Visualizing Metabolic Pathways and Experimental Workflows

Quetiapine Metabolic Pathway

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 Hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine CYP2D6 Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 CarboxylicAcid Quetiapine Carboxylic Acid (Inactive) Quetiapine->CarboxylicAcid Oxidation HydroxyNorquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->HydroxyNorquetiapine CYP2D6

Caption: Major metabolic pathways of quetiapine.

Inter-laboratory Comparison Workflow

Interlab_Comparison cluster_Coordination Coordinating Center cluster_Labs Participating Laboratories Prep Sample Preparation & Distribution LabA Laboratory A Prep->LabA Blinded Samples LabB Laboratory B Prep->LabB LabC Laboratory C Prep->LabC Data Data Collection & Analysis Report Comparison Report Data->Report Generates LabA->Data Results LabB->Data LabC->Data

Caption: Conceptual workflow for an inter-laboratory comparison study.

References

A Comparative Metabolic Analysis of Quetiapine and Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct metabolic profiles of the second-generation antipsychotics, Quetiapine and Olanzapine. This guide provides a synthesis of experimental data, detailed methodologies, and mechanistic pathways to objectively compare their metabolic liabilities.

Second-generation antipsychotics (SGAs) are foundational in the management of severe mental illnesses; however, their utility is often complicated by a range of metabolic side effects. Among the most widely prescribed SGAs, Quetiapine and Olanzapine are frequently associated with adverse metabolic changes, including weight gain, dyslipidemia, and hyperglycemia. Understanding the comparative metabolic impact of these two drugs is critical for clinical decision-making and future drug development. Olanzapine treatment is consistently linked with more severe weight gain and a more disturbed lipid profile compared to Quetiapine[1][2][3].

Comparative Metabolic Effects: Quantitative Data

The following tables summarize the key metabolic changes observed in head-to-head clinical studies comparing Olanzapine and Quetiapine.

Table 1: Impact on Body Weight and Body Mass Index (BMI)

ParameterOlanzapineQuetiapineStudy DurationKey Finding
Mean Weight Gain (kg) 4.16 kg1.81 kg6 WeeksOlanzapine was associated with more severe weight gain (p<0.01)[1][2][3].
Mean BMI Increase ( kg/m ²) 1.80 kg/m ²0.77 kg/m ²6 WeeksThe increase in BMI was significantly greater in the Olanzapine group[4].

Table 2: Impact on Glucose Metabolism

ParameterOlanzapineQuetiapineStudy DurationKey Finding
Fasting Blood Glucose Significant increaseNo significant increase8 WeeksOlanzapine has a greater effect on blood glucose than Quetiapine[5].
Glucose Dysregulation Higher riskModerate riskMeta-analysisOlanzapine produced a greater increase in glucose than Quetiapine[6].

Table 3: Impact on Lipid Profile

ParameterOlanzapineQuetiapineStudy DurationKey Finding
Triglycerides (TG) Significant increaseSignificant increase8 WeeksBoth drugs increased triglyceride levels, with Olanzapine often showing a greater increase[5][7].
Total Cholesterol (TC) Non-significant increaseNon-significant increase8 WeeksWhile increases were noted, the difference between the drugs was not always statistically significant in shorter trials[5].
High-Density Lipoprotein (HDL) Significant decreaseLess significant decrease8 WeeksThe decrease in HDL was significantly greater in the Olanzapine group compared to the Quetiapine group[5].
Overall Dyslipidemia High riskModerate to high riskReviewBoth drugs are associated with adverse changes in serum lipids, with Olanzapine generally considered to have a higher risk[7][8].

Mechanisms of Metabolic Dysregulation

The metabolic side effects of Quetiapine and Olanzapine are multifactorial, stemming from their interactions with various neurotransmitter receptors. The antagonism of histamine H1 and serotonin 5-HT2C receptors is strongly implicated in the increased appetite and subsequent weight gain associated with these drugs[1][2][9][10]. Olanzapine typically exhibits a higher affinity for these receptors, which may account for its more pronounced metabolic effects[1][2].

G cluster_drugs Antipsychotic Drugs cluster_receptors Receptor Targets cluster_outcomes Metabolic Outcomes Olanzapine Olanzapine H1R Histamine H1 Receptor Olanzapine->H1R High Antagonism S5HT2CR Serotonin 5-HT2C Receptor Olanzapine->S5HT2CR High Antagonism Quetiapine Quetiapine Quetiapine->H1R Moderate Antagonism Quetiapine->S5HT2CR Moderate Antagonism Appetite ↑ Increased Appetite & Caloric Intake H1R->Appetite S5HT2CR->Appetite WeightGain ↑ Weight Gain Appetite->WeightGain Dyslipidemia ↑ Dyslipidemia (TG, ↓HDL) WeightGain->Dyslipidemia Hyperglycemia ↑ Hyperglycemia WeightGain->Hyperglycemia

Caption: Receptor antagonism pathway for metabolic side effects.

Experimental Protocols

The following methodologies represent a synthesis of protocols used in comparative clinical trials studying the metabolic effects of antipsychotics.

1. Clinical Trial Protocol for Metabolic Profiling

  • Study Design: A multi-week (e.g., 6-8 weeks), randomized, single-blind, controlled study design is commonly employed[1][2][3].

  • Participant Selection:

    • Inclusion Criteria: Patients diagnosed with schizophrenia or other psychotic disorders requiring antipsychotic treatment. Drug-naïve patients are often preferred for first-onset studies to avoid confounding effects from prior medications[5].

    • Exclusion Criteria: Patients with pre-existing metabolic conditions (e.g., diabetes mellitus), cardiovascular disease, or those taking medications known to affect glucose or lipid metabolism.

  • Randomization and Blinding: Subjects are randomly assigned to receive either Olanzapine (e.g., 10-20 mg/day) or Quetiapine (e.g., 400-800 mg/day). In a single-blind study, the participants are unaware of their treatment group, but the investigators are not.

  • Data Collection and Measurements:

    • Baseline (Week 0): Before initiation of treatment, a comprehensive assessment is conducted, including:

      • Anthropometric Measures: Body weight, height (to calculate BMI), and waist circumference.

      • Fasting Blood Samples: For analysis of fasting plasma glucose, total cholesterol, LDL-C, HDL-C, and triglycerides[5].

      • Dietary Intake: Daily calorie intake may be monitored, especially in inpatient settings, to control for diet as a variable[1][3].

    • Follow-up Assessments: Measurements are repeated at specified intervals (e.g., biweekly for weight and daily for calorie intake, and at the end of the study for blood parameters) to track changes over time[1][3].

  • Laboratory Analysis: Standard enzymatic colorimetric methods are used for analyzing serum lipid and glucose concentrations.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the changes in metabolic parameters from baseline to the end of the study between the two treatment groups.

G cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Recruitment Patient Recruitment (e.g., Schizophrenia Diagnosis) Screening Inclusion/Exclusion Screening Recruitment->Screening Baseline Baseline Measurement (Weight, BMI, Lipids, Glucose) Screening->Baseline Randomization Randomization Baseline->Randomization Olanzapine Olanzapine Treatment Group Randomization->Olanzapine Group A Quetiapine Quetiapine Treatment Group Randomization->Quetiapine Group B FollowUp Follow-up Measurements (e.g., Weeks 2, 4, 6, 8) Olanzapine->FollowUp Quetiapine->FollowUp Final End-of-Study Measurements FollowUp->Final Analysis Statistical Analysis & Comparison Final->Analysis

Caption: General workflow for a comparative clinical trial.

References

Validation of LC-MS/MS method for Quetiapine and its metabolites in urine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Analytical Methods for the Quantification of Quetiapine and its Metabolites in Human Urine

This guide provides a comprehensive validation of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of quetiapine and its primary metabolites in human urine. It is designed for researchers, scientists, and professionals in drug development, offering a detailed comparison with alternative analytical techniques, supported by experimental data.

Introduction to Quetiapine and its Metabolism

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The major metabolites include quetiapine sulfoxide, quetiapine carboxylic acid, 7-hydroxyquetiapine, and N-desalkylquetiapine (norquetiapine).[3][4] Monitoring the levels of quetiapine and its metabolites in urine is crucial for assessing patient adherence to treatment regimens.[3][5] Due to the extensive metabolism and low levels of the parent drug excreted unchanged, methods that can detect the major metabolites are essential for accurate compliance monitoring.[3][4]

Comparison of Analytical Methods

While LC-MS/MS is a widely used and highly sensitive method, other techniques have been employed for the analysis of quetiapine. The table below compares the key features of different analytical methods.

FeatureLC-MS/MSGC-MSHPLC-UVSpectrophotometry
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by mass spectrometrySeparation by high-performance liquid chromatography, detection by UV absorptionMeasurement of light absorption by charge-transfer complexes
Selectivity Very HighHighModerateLow
Sensitivity Very High (ng/mL levels)HighModerate (µg/mL levels)Low (µg/mL levels)
Sample Preparation Simple (e.g., dilute-and-shoot, SPE)More complex (requires derivatization for non-volatile metabolites)Simple to moderateSimple to moderate
Analytes Parent drug and multiple metabolitesLimited to volatile and thermally stable compoundsParent drug and some metabolitesPrimarily parent drug
Limitations Potential for matrix effectsNot suitable for thermally labile metabolites like the sulfoxide[4]Lower sensitivity and selectivity compared to MS methodsSusceptible to interference from other compounds in the matrix[6][7]

Validated LC-MS/MS Method Performance

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of quetiapine and its metabolites in urine.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%)
Quetiapine 1 - 1500[8][9]1[8][9]< 10.7[10]< 9.9[10]-10.4 to 9.9[10]
Norquetiapine 0.1 - 50[11]0.1 - 2.0[10]< 10.7[10]< 9.9[10]-10.4 to 9.9[10]
7-hydroxyquetiapine 0.1 - 50[11]0.1 - 2.0[10]< 10.7[10]< 9.9[10]-10.4 to 9.9[10]
Quetiapine Sulfoxide <0.70 - 500[12]<0.70[12]9.5[12]-8.6[12]
Quetiapine Carboxylic Acid Not explicitly statedNot explicitly stated---

Experimental Protocols

LC-MS/MS Method for Quetiapine and Metabolites in Urine

This protocol is a representative example based on published validated methods.[3][10][13]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard solution.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) with methanol followed by water.[13]

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2% formic acid in water, followed by methanol.[13]

  • Elute the analytes with a mixture of acetonitrile, methanol, and ammonium hydroxide.[13]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • LC System: Agilent 1290 LC system or equivalent.[3]

  • Column: Phenomenex Kinetex® Phenyl-Hexyl, 2.1 × 50 mm, 2.6 µm or equivalent.[3]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: Start at 5% B, ramp to 95% B.

  • Flow Rate: 0.5 - 0.6 mL/min.[3][13]

  • Column Temperature: 40-50°C.[3][13]

  • Injection Volume: 5 - 7.5 µL.[3][13]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Waters Xevo TQ-MS or equivalent triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quetiapine: m/z 384.2 → 253.0[14]

    • Norquetiapine: m/z 271.1 → 199.1

    • 7-hydroxyquetiapine: m/z 400.2 → 269.1

    • Quetiapine Sulfoxide: m/z 400.2 → 253.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

quetiapine_metabolism cluster_metabolites Major Metabolites quetiapine Quetiapine sulfoxide Quetiapine Sulfoxide quetiapine->sulfoxide Sulfoxidation carboxylic_acid Quetiapine Carboxylic Acid quetiapine->carboxylic_acid Oxidation hydroxy 7-hydroxyquetiapine quetiapine->hydroxy Hydroxylation norquetiapine N-desalkylquetiapine (Norquetiapine) quetiapine->norquetiapine N-dealkylation

Caption: Metabolic pathway of Quetiapine.

Conclusion

The LC-MS/MS method provides a highly sensitive, selective, and robust approach for the simultaneous quantification of quetiapine and its major metabolites in human urine. Its superior performance in terms of limit of quantification and specificity makes it the method of choice for therapeutic drug monitoring and adherence testing, overcoming the limitations of older techniques like GC-MS and spectrophotometry. The detailed protocol and performance data presented in this guide offer a solid foundation for the implementation and validation of this method in a research or clinical setting.

References

Unraveling the Stability of Quetiapine: A Comparative Analysis of Forced Degradation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of quetiapine's stability under diverse stress conditions reveals its susceptibility to degradation, particularly in oxidative and hydrolytic environments. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of quetiapine's degradation profiles, supported by experimental data and detailed methodologies, to aid in the development of stable pharmaceutical formulations.

Quetiapine, an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders. However, its chemical structure renders it vulnerable to degradation under certain environmental conditions, potentially impacting its efficacy and safety. Understanding the degradation pathways and the stability of quetiapine under stress is paramount for ensuring the quality and shelf-life of its pharmaceutical preparations. This guide delves into the forced degradation of quetiapine under acidic, alkaline, oxidative, thermal, and photolytic stress, offering a side-by-side comparison of its degradation profiles.

Comparative Degradation Profile of Quetiapine

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods. The following table summarizes the degradation of quetiapine under various stress conditions, highlighting the extent of degradation and the major degradation products formed.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 N HCl24 hours70°C84.9%[1]Two degradation products identified[2][3][4]
1 N HCl1 hour80°CSignificant degradationNot specified
Alkaline Hydrolysis 0.1 N NaOH24 hours70°C33.1%[1]Two degradation products identified[2][3][4]
2 N NaOH2 hoursNot specifiedSignificant degradationNot specified
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp.11.5%[1]Three degradation products identified (Quetiapine sulfoxide, Quetiapine N-oxide, Hydroxy quetiapine)[2][3][4][5]
30% H₂O₂1 hour60°CSignificant degradationN-Oxide and S-Oxide[6]
Thermal Degradation Dry Heat12 hours120°CNot significantNot specified
Photolytic Degradation UVC radiation6 hours< 25°CSignificant degradationFive degradation products identified[7]
UV and Visible lightNot specifiedNot specifiedStableNo additional peaks observed[8]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on quetiapine, based on established scientific literature.

Preparation of Stock Solution

A stock solution of quetiapine fumarate is prepared by dissolving an accurately weighed amount of the drug in a suitable solvent, typically methanol or a mixture of methanol and water, to achieve a desired concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acidic Hydrolysis: To an aliquot of the stock solution, an equal volume of 1 N hydrochloric acid (HCl) is added. The mixture is then refluxed at 80°C for 1 hour.[9] After cooling, the solution is neutralized with 1 N sodium hydroxide (NaOH).[9]

  • Alkaline Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of 2 N NaOH and stressed for 2 hours.[9] The solution is then neutralized with 2 N HCl.[9]

  • Oxidative Degradation: The drug solution is treated with 30% hydrogen peroxide (H₂O₂) and heated at 60°C for 1 hour.[6]

  • Thermal Degradation: A solid sample of quetiapine fumarate is exposed to a temperature of 120°C for 12 hours in a hot air oven.[9]

  • Photolytic Degradation: A solution of quetiapine in methanol is placed in a quartz cell and irradiated with UVC radiation (254 nm) for a specified duration.[7] Control samples are kept in the dark to exclude the effect of temperature.

Sample Analysis

The stressed samples are diluted with an appropriate mobile phase and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common approach involves a C18 column with a gradient elution system and UV detection. The chromatograms are analyzed to determine the percentage of degradation and to identify and quantify the degradation products. Mass spectrometry (MS) is often coupled with HPLC to elucidate the structures of the degradation products.[2][3][4]

Degradation Pathways and Mechanisms

The degradation of quetiapine under different stress conditions proceeds through distinct chemical pathways. The following diagrams illustrate the key degradation mechanisms.

G cluster_acid Acidic Hydrolysis Quetiapine_acid Quetiapine DP1_acid Degradation Product 1 Quetiapine_acid->DP1_acid + H₃O⁺ DP2_acid Degradation Product 2 Quetiapine_acid->DP2_acid + H₃O⁺

Quetiapine degradation under acidic conditions.

G cluster_alkaline Alkaline Hydrolysis Quetiapine_alkaline Quetiapine DP1_alkaline Degradation Product 1 Quetiapine_alkaline->DP1_alkaline + OH⁻ DP2_alkaline Degradation Product 2 Quetiapine_alkaline->DP2_alkaline + OH⁻ G cluster_oxidative Oxidative Degradation Quetiapine_oxidative Quetiapine Sulfoxide Quetiapine Sulfoxide Quetiapine_oxidative->Sulfoxide + H₂O₂ N_Oxide Quetiapine N-Oxide Quetiapine_oxidative->N_Oxide + H₂O₂ Hydroxy Hydroxy Quetiapine Quetiapine_oxidative->Hydroxy + H₂O₂

References

A Comparative Guide to the Specificity of Analytical Methods for Quetiapine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of various analytical methods used for the quantification of the atypical antipsychotic drug, Quetiapine, and its degradation products. The focus is on providing objective comparisons supported by experimental data to aid in the selection of the most suitable analytical strategy for quality control and stability testing.

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of pharmaceutical analysis, a stability-indicating method is crucial as it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Comparative Analysis of Analytical Methods

Several chromatographic techniques have been validated for the analysis of Quetiapine and its degradation products, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.

Table 1: Comparison of HPLC and UPLC Methods for Quetiapine Analysis

ParameterHPLC Method 1[1][2][3]HPLC Method 2[4]UPLC Method[5]
Column X-bridge C18, 150x4.6 mm, 3.5 µm[1]Zorbax SB-Phenyl, 250 mm × 4.6 mm, 5 µmAgilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[5]
Mobile Phase A: 5 mM Ammonium Acetate; B: Acetonitrile (Gradient)[1]Acetonitrile and 0.02 M phosphate buffer (50:50) at pH 5.5 (Isocratic)A: 0.1% aqueous triethylamine (pH 7.2); B: Acetonitrile and Methanol (80:20 v/v) (Gradient)[5]
Flow Rate 1.0 mL/min[1][3]1.0 mL/min0.5 mL/min[5]
Detection UV at 220 nm[2][3]UV at 254 nmUV at 252 nm[5]
Run Time 30 min[1]Not Specified5 min[5]
Specificity Separates Quetiapine from its related substances and degradants. Resolution between critical peak pairs > 4.5.[1]Separates Quetiapine from its N-oxide and lactam degradation products.Separates Quetiapine from five impurities/degradation products with no interference.[5]

Table 2: Performance Characteristics of Validated Analytical Methods

MethodLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (RSD %)LOD & LOQ (ng/mL)
HPLC Method 1 [1]> 0.99990.7 - 103.9< 2.0LOD: 14-27, LOQ: 40-80[1]
UPLC Method [5]> 0.9999[5]Not SpecifiedNot SpecifiedNot Specified
LC-MS/MS [6]Not Specified for degradation productsNot SpecifiedNot SpecifiedLOD (in plasma): 0.01-0.02[6]

Experimental Protocols

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed on the drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 0.1 N to 0.5 N HCl) and heated.[1][7]

  • Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N to 0.5 N NaOH) and heated.[1][7]

  • Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂).[1][5][7]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C).[1]

  • Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH Q1B guidelines.[1]

Following exposure to these stress conditions, the samples are analyzed by the developed method to demonstrate that the degradation products are well-resolved from the parent drug peak.

Sample Preparation for a Validated RP-UPLC Method[5]
  • Standard Solution: A standard solution of Quetiapine Fumarate is prepared in a suitable diluent (e.g., a mixture of water, acetonitrile, and perchloric acid) to a known concentration.

  • Sample Solution (Tablets): A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Quetiapine Fumarate is transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the drug before being diluted to the final volume.

  • Forced Degradation Samples: Quetiapine is subjected to stress conditions as described above. The resulting solutions are then diluted with the diluent to a suitable concentration for analysis.

Visualizations

Experimental Workflow for Specificity Evaluation

The following diagram illustrates a typical workflow for evaluating the specificity of an analytical method for Quetiapine.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Specificity Assessment cluster_3 Method Validation A Select Chromatographic Conditions (Column, Mobile Phase) B Optimize Parameters (Flow Rate, Temperature, Wavelength) A->B H Analyze Stressed Samples and Unstressed Drug B->H C Acid Hydrolysis C->H D Base Hydrolysis D->H E Oxidative Degradation E->H F Thermal Degradation F->H G Photolytic Degradation G->H I Evaluate Peak Purity (e.g., with PDA detector) H->I J Calculate Resolution between Quetiapine and Degradant Peaks I->J K Validate according to ICH Guidelines (Linearity, Accuracy, Precision) J->K G cluster_Oxidative Oxidative Degradation cluster_Hydrolytic Hydrolytic Degradation Quetiapine Quetiapine S_Oxide Quetiapine S-Oxide Quetiapine->S_Oxide N_Oxide Quetiapine N-Oxide Quetiapine->N_Oxide Desethanol Des-ethanol Quetiapine Quetiapine->Desethanol

References

Safety Operating Guide

Proper Disposal of Quetiapine Sulfone N-Oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of chemical waste is paramount in a laboratory environment to ensure the safety of personnel and minimize environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of Quetiapine Sulfone N-Oxide, a metabolite and impurity of the atypical antipsychotic drug Quetiapine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on a conservative approach, taking into account the known hazards of the parent compound, Quetiapine, and general best practices for pharmaceutical and laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes relevant information for the parent compound, Quetiapine, to inform a cautious disposal strategy.

PropertyValue (for Quetiapine)Significance for Disposal
Acute Oral Toxicity Harmful if swallowedIndicates that this chemical should not be disposed of in regular trash or down the drain.
Aquatic Toxicity Very toxic to aquatic life with long lasting effectsReinforces the need to prevent this compound from entering waterways through improper disposal.
Environmental Fate Low potential for bioaccumulation. Not readily biodegradable.[1]The compound and its metabolites may persist in the environment, highlighting the importance of containment and proper disposal.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.

Step 1: Waste Identification and Classification

  • Initial Assessment: In the absence of a specific SDS for this compound, it is prudent to treat it as a hazardous chemical waste. This is based on the known aquatic toxicity of the parent compound, Quetiapine.

  • Waste Stream: This waste should be classified as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste unless institutional or local regulations specify otherwise. However, always consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.

Step 2: Waste Segregation and Containerization

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be collected in a dedicated waste container.

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: On-site Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 days), contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Identify & Classify Waste (Treat as Hazardous) B Step 2: Segregate & Containerize (Labeled, Leak-proof Container) A->B C Step 3: Store in Satellite Accumulation Area (Secondary Containment) B->C D Step 4: Arrange for EHS Pickup C->D E Final Disposal (Incineration via Licensed Facility) D->E

Caption: Logical workflow for the disposal of this compound.

Key Logical Relationships in Disposal Decision-Making

The decision-making process for the proper disposal of this compound is based on a hierarchy of safety and regulatory compliance.

A Is there a specific SDS for This compound? B Follow specific disposal instructions in SDS A->B Yes C Consult SDS of parent compound (Quetiapine) and general pharmaceutical waste guidelines A->C No D Treat as Hazardous Waste C->D E Follow Institutional EHS Procedures D->E

Caption: Decision-making hierarchy for chemical waste disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions. Always prioritize consulting your institution's specific waste management policies and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.